Product packaging for Isobutyl methacrylate(Cat. No.:CAS No. 97-86-9)

Isobutyl methacrylate

Cat. No.: B147139
CAS No.: 97-86-9
M. Wt: 142.2 g/mol
InChI Key: RUMACXVDVNRZJZ-UHFFFAOYSA-N
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Description

Overview of Isobutyl Methacrylate (B99206) (IBMA) in Polymer Science and Materials Engineering

Isobutyl Methacrylate (IBMA) is an organic compound, specifically an ester of methacrylic acid and isobutanol. atamanchemicals.compenpet.com It is a colorless, moderately flammable liquid that serves as a crucial monomer in the synthesis of a wide array of polymers. atamanchemicals.comchemicalbook.com In the fields of polymer science and materials engineering, IBMA is a fundamental building block for producing acrylic resins, which are extensively used in paints, coatings, adhesives, and plastics. atamanchemicals.comhtcorp.in

The monomer consists of a methacrylate group, which provides high reactivity for polymerization, and a branched isobutyl group, which imparts specific properties such as hydrophobicity, water resistance, and weatherability to the resulting polymers. jamorin.com Its compatibility with other monomers allows for the creation of copolymers with tailored characteristics. atamanchemicals.comjamorin.com IBMA is utilized in the formulation of automotive finishes, architectural paints, industrial coatings, and sealants due to the durability and chemical resistance it provides. htcorp.in Further applications include its use as an additive in lubricating oils, a component in dental materials, and in textile and paper finishing agents. atamanchemicals.compenpet.comnjchm.com The production of IBMA is typically achieved through the esterification of isobutyl alcohol with methacrylic acid or via transesterification with methyl methacrylate. atamanchemicals.comchemicalbook.comchemicalbook.com

Historical Context and Evolution of Research on this compound

The history of acrylic polymers dates back to the early 20th century, with Otto Röhm's doctoral thesis in 1901 describing the polymerization of methacrylate esters. conservation-wiki.com Commercially, acrylic polymers became available in the United States in 1931. conservation-wiki.com

Specifically, this compound polymers, under trade names like Lucite® 45, began to be used as picture varnishes in the early 1930s. conservation-wiki.com It took approximately two decades of practical application before this usage was formally published in the late 1940s and early 1950s. conservation-wiki.com

Research in the mid-20th century began to uncover the long-term behavior of these polymers. By the 1950s, studies highlighted the potential for poly(this compound) to crosslink upon exposure to heat and light, which could affect its removability over time. conservation-wiki.comculturalheritage.org This led to extensive research on the aging characteristics of methacrylate varnishes, with studies suggesting an induction time of over a decade before significant insolubility would occur on well-illuminated museum walls. culturalheritage.org The availability of newer, lower-viscosity resins with better properties gradually led to the decline in the use of older formulations like Lucite® 45 for final varnishes. conservation-wiki.com

Significance of this compound as a Monomer and Polymer

The significance of this compound lies in the distinct properties it possesses as both a monomer and a polymer, poly(this compound) or PiBMA.

As a Monomer: IBMA is a highly versatile monomer due to its reactive carbon-carbon double bond within the methacrylate group, which readily participates in polymerization reactions. jamorin.com It can undergo homopolymerization to form PiBMA or be copolymerized with a wide range of other monomers, including acrylic acid, other acrylates and methacrylates, acrylonitrile, and butadiene. atamanchemicals.comjamorin.com This flexibility allows for the precise tuning of the final polymer's properties, such as its glass transition temperature, flexibility, and adhesion. jamorin.comontosight.ai Its hydrophobic isobutyl group contributes to the water resistance and durability of the polymers it forms. jamorin.com

As a Polymer (Poly(this compound) - PiBMA): The resulting homopolymer, PiBMA, is a synthetic polymer valued for its excellent optical clarity, resistance to UV light, good thermal stability, and mechanical toughness. chemicalbook.comcymitquimica.com It exhibits low water absorption and good chemical resistance, which enhances its durability. cymitquimica.com PiBMA has a relatively low glass transition temperature, which allows it to remain flexible at room temperature. cymitquimica.com These properties make it suitable for use as a binder in plastic coatings, aerosol paints, primers, and printing inks. chemicalbook.com Modified PiBMA has also been investigated for specialized applications, such as microbeads for the adsorption of heavy metal ions from aqueous solutions. chemicalbook.comresearchgate.net

Table 1: Physical and Chemical Properties of this compound Monomer

Property Value
CAS Number 97-86-9 sigmaaldrich.com
Molecular Formula C₈H₁₄O₂ sigmaaldrich.com
Molecular Weight 142.20 g/mol sigmaaldrich.com
Appearance Colorless liquid atamanchemicals.com
Boiling Point 155 °C jamorin.com
Melting Point -34 °C jamorin.com
Flash Point 44.5 °C - 46 °C jamorin.comfishersci.at
Density 0.886 g/mL at 25 °C chemicalbook.com
Solubility in Water Slightly soluble penpet.com
Refractive Index 1.4199 at 20 °C nih.gov

Table 2: Properties of Poly(this compound) (PiBMA)

Property Value / Description
CAS Number 9011-15-8 chemicalbook.com
Appearance White powder or crystals chemicalbook.com
Density 1.09 g/mL at 25 °C chemicalbook.com
Glass Transition Temperature (Tg) 47 °C
Refractive Index n20/D 1.477 chemicalbook.com
Solubility Insoluble in alcohols and water chemicalbook.com
Key Characteristics Good thermal stability, flexibility, toughness, low water absorption, good chemical resistance. cymitquimica.com

Scope and Objectives of Current Research Directions

Contemporary research on this compound continues to explore its potential in advanced materials and novel applications, moving beyond its traditional uses. The primary objectives are to synthesize new polymeric structures with enhanced functionalities and to improve material performance for specific, high-tech applications.

Key areas of current research include:

Advanced Polymer Architectures: Scientists are synthesizing novel star-shaped polymers with poly(this compound) arms. spiedigitallibrary.org These complex structures are being investigated for their unique properties and potential applications, such as in acid-sensitive materials where the polymer can be designed to degrade under specific conditions. spiedigitallibrary.org

High-Performance Dielectrics: IBMA is being incorporated into polymer blends to create materials for high-energy storage applications. For instance, blending poly(this compound) with polymers like poly(vinylidene fluoride-co-hexafluoropropylene) has been shown to enhance mechanical properties and breakdown strength, leading to materials with excellent energy storage density. aip.org

Functional Materials for Environmental Remediation: Research is being conducted on modifying PiBMA to create specialized adsorbents. By grafting functional groups onto PiBMA microbeads, materials can be developed that are highly efficient at adsorbing heavy metal ions from water, offering potential solutions for environmental cleanup. researchgate.net

Nanomaterials and Composites: The impact of incorporating nanofillers, such as cellulose (B213188) nanocrystals (CNCs), into IBMA-based polymers is an active area of investigation. These nanocomposites are being developed for applications like pressure-sensitive adhesives, where the addition of CNCs can concurrently enhance shear strength, tack, and peel strength. researchgate.net

Fundamental Polymer Physics: IBMA and its polymer are used as model systems to study fundamental polymer behaviors. Research into the self-diffusion of PiBMA in nanoconfined thin films helps to elucidate the relationships between the glass transition temperature and polymer dynamics at the nanoscale, which is crucial for the development of microelectronics and other nanotechnologies. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B147139 Isobutyl methacrylate CAS No. 97-86-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropyl 2-methylprop-2-enoate
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InChI

InChI=1S/C8H14O2/c1-6(2)5-10-8(9)7(3)4/h6H,3,5H2,1-2,4H3
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InChI Key

RUMACXVDVNRZJZ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)COC(=O)C(=C)C
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Molecular Formula

C8H14O2
Record name ISOBUTYL METHACRYLATE
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Related CAS

9011-15-8
Record name Poly(isobutyl methacrylate)
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DSSTOX Substance ID

DTXSID3025461
Record name Isobutyl methacrylate
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Molecular Weight

142.20 g/mol
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Physical Description

Isobutyl methacrylate is a colorless liquid with a flash point of 120 °F. When heated to high temperatures it may release acrid smoke and fumes. If it is subjected to heat for prolonged periods or becomes contaminated, it is subject to polymerization. If the polymerization takes place inside a container, the container may violently rupture. The vapors are heavier than air. It may be irritating to skin and eyes and produce a narcotic effect. It is used in making acrylic resins., Liquid, Liquid; Has 25 ppm hydroquinone monomethyl ether as inhibitor; [Hawley] Colorless liquid; Insoluble in water; Sensitive to heat, air, and light; [CAMEO] Colorless liquid; Partially soluble in water (2 g/L at 20 deg C); [MSDSonline]
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Record name 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester
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Boiling Point

311 °F at 760 mmHg (NTP, 1992), 155 °C
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Flash Point

120 °F (NTP, 1992), 35 °C (closed cup), 49 °C (Tag open cup)
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Solubility

Insoluble (<1mg/ml) (NTP, 1992), Miscible with ethanol, ethyl ether, Insoluble in water, In water, 1300 mg/L at 25 °C
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Density

0.8858 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8858 g/cu cm at 20 °C, Bulk density: 0.882 g/mL at 25 °C/25 °C
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Vapor Pressure

3.63 [mmHg], 3.63 mm Hg at 25 °C
Record name 2-Methylpropyl methacrylate
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Impurities

Typical impurities include Methyl acrylic acid (MAA) (CAS 79-41-4) or MMA (CAS 80-62-6) (depending whether the direct esterification or trans-esterification route is used), the unreacted alcohol and water.
Record name Isobutyl Methacrylate
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Color/Form

Liquid

CAS No.

97-86-9, 9011-15-8
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Melting Point

Freezing pt: -61 °C
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Synthetic Methodologies and Reaction Pathways

Esterification Processes for Isobutyl Methacrylate (B99206) Synthesis

Esterification is a well-established and widely used method for the synthesis of IBMA. atamanchemicals.comnih.govatamanchemicals.com This can be achieved through two primary routes: the direct esterification of methacrylic acid with isobutanol or the transesterification of another methacrylate ester, typically methyl methacrylate, with isobutanol.

Direct esterification involves the reaction of methacrylic acid with isobutanol in the presence of an acid catalyst. google.comgoogle.comsci-hub.st This is an equilibrium reaction, and to drive it towards the formation of isobutyl methacrylate, the water formed as a byproduct is typically removed. google.com

Strong acids such as sulfuric acid, p-toluenesulfonic acid, or phosphoric acid are commonly employed as catalysts. sci-hub.st The reaction temperature is generally maintained between 70°C and 180°C. google.com To improve the process by facilitating catalyst removal and reducing waste, heterogeneous catalysts like acidic ion-exchange resins have been utilized. sci-hub.st

A typical industrial process might involve reacting methacrylic acid with a molar excess of isobutanol. google.com For instance, a molar ratio of isobutyl alcohol to methacrylic acid of 1.2:1 has been reported. google.com The use of an azeotropic agent can aid in the removal of water, shifting the equilibrium to favor the product. One patented process describes achieving a conversion of methacrylic acid of 98% by weight. google.com

Table 1: Reaction Parameters for Direct Esterification of Methacrylic Acid with Isobutanol

ParameterValue/ConditionSource
ReactantsMethacrylic Acid, Isobutanol google.comgoogle.com
CatalystSulfuric Acid, p-Toluenesulfonic Acid sci-hub.st
Molar Ratio (Isobutanol:Methacrylic Acid)1.2:1 google.com
Reaction Temperature70°C - 180°C google.com
Conversion of Methacrylic Acid98% google.com

Transesterification is another major route for IBMA synthesis, involving the reaction of methyl methacrylate with isobutanol. atamanchemicals.comchempedia.info This method is often preferred for producing higher alkyl and functional methacrylates. chempedia.info The reaction is driven to completion by using an excess of methyl methacrylate and removing the methanol (B129727) byproduct, often as an azeotrope with methyl methacrylate. chempedia.info

A variety of catalysts can be used, including acids, bases, and transition-metal compounds. chempedia.info Transition-metal catalysts, such as titanium(IV) alkoxides and dialkyltin oxides, are advantageous as they allow the reaction to proceed under nearly neutral conditions, which is beneficial when dealing with sensitive functional groups. chempedia.info Lithium-based catalysts, such as lithium hydroxide (B78521) or lithium carbonate, have also been employed. google.com A process using a lithium catalyst reported a conversion yield of the alcohol of 98% after 4 hours. google.com

Table 2: Catalysts and Conditions for Transesterification of Methyl Methacrylate

Catalyst TypeExamplesReaction ConditionsSource
Acid Catalystsp-Toluenesulfonic AcidAzeotropic distillation to remove methanol chempedia.info
Base CatalystsLithium Hydroxide, Lithium CarbonateTemperature: 115°C - 120°C google.com
Transition-Metal CatalystsTitanium(IV) Alkoxides, Dialkyltin OxidesNearly neutral pH chempedia.inforsc.org

Alternative Synthetic Routes to this compound

While esterification is the dominant method, alternative synthetic pathways to the precursor, methacrylic acid, have been explored. These routes often involve multiple steps, starting from different raw materials.

One alternative begins with the catalytic oxidation of isobutylene (B52900) or tert-butanol (B103910) to produce methacrolein (B123484), which is then further oxidized to methacrylic acid. longchangchemical.comgoogle.comjustia.com The resulting methacrylic acid can then be esterified with isobutanol to yield IBMA. nih.gov The oxidation of isobutylene is typically a two-step process. google.com The first step, the oxidation of isobutylene to methacrolein, can achieve a conversion of over 95%. longchangchemical.com The second step involves the oxidation of methacrolein to methacrylic acid. google.com Various catalysts have been investigated for these oxidation steps, including mixed metal oxides and heteropolyacid catalysts. google.comepo.orgrsc.orgwipo.int For instance, a Mo–V–Te–Cs catalyst has been reported to achieve a 65% yield of methacrylic acid from isobutylene in a single step. rsc.org

The acetone (B3395972) cyanohydrin (ACH) route is a well-established industrial process for producing methyl methacrylate, which can then be transesterified to IBMA. longchangchemical.combohrium.commmachemicals.comecoinvent.orgwikipedia.orgchempedia.info This process starts with the reaction of acetone and hydrogen cyanide to form acetone cyanohydrin. mmachemicals.comwikipedia.org The ACH is then treated with sulfuric acid to produce methacrylamide (B166291) sulfate, which is subsequently reacted with methanol and water to yield methyl methacrylate. longchangchemical.comgloballcadataaccess.org This process, however, has the significant drawback of using highly toxic hydrogen cyanide and producing a large amount of ammonium (B1175870) bisulfate as a byproduct. bohrium.com

Green Chemistry Approaches in IBMA Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly methods for chemical synthesis. In the context of IBMA production, this has led to research into greener catalytic systems and reaction conditions.

Enzymatic catalysis has emerged as a promising "green" alternative to traditional chemical catalysis. researchgate.net Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be effective catalysts for the transesterification of vinyl methacrylate with hydroxyl-terminated polyisobutylenes. researchgate.net This enzymatic approach offers high selectivity, milder reaction conditions, and the potential for catalyst recyclability. researchgate.net Emulsion polymerization is another technique considered to be a green chemical method that can be used to synthesize copolymers of this compound. impactfactor.orgneliti.com These methods aim to reduce waste, avoid the use of toxic substances, and lower energy consumption. neliti.comrsc.org

Sustainable Catalysis in Esterification

Traditional esterification processes often rely on homogeneous mineral acid catalysts, such as concentrated sulfuric acid or p-toluenesulfonic acid. google.com While effective, these catalysts are corrosive and generate significant waste streams that are difficult to neutralize and dispose of, posing environmental challenges. lp.edu.ua Consequently, research has shifted towards developing sustainable and reusable catalysts.

Heteropolyacids (HPAs), such as tungstophosphoric and molybdophosphoric acids, have emerged as highly active and selective catalysts for the esterification of methacrylic acid. bibliotekanauki.pl These solid acid catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion problems. Their strong Brønsted acidity facilitates high conversion rates under relatively mild conditions. bibliotekanauki.pl Keggin-type heteropolycompounds, in particular, are noted for their catalytic potential in reactions leading to methacrylic acid and its esters. sci-hub.senih.govresearchgate.net

Enzymatic catalysis presents a "green" alternative to conventional chemical methods. researchgate.net Lipases, such as Candida antarctica lipase B (CALB), often in an immobilized form like Novozym 435, have been successfully used to catalyze the synthesis of methacrylate esters. researchgate.net This biocatalytic approach is highly selective, operates under mild temperature conditions (e.g., 50°C), minimizes byproduct formation, and the enzyme can be recycled, aligning with the principles of green chemistry. researchgate.net

Table 1: Comparison of Catalytic Systems for this compound Synthesis This table is interactive. You can sort and filter the data.

Solvent-Free and Reduced-Waste Synthetic Strategies

To further enhance the environmental profile of this compound synthesis, solvent-free and reduced-waste strategies are being actively developed. One common approach is to conduct the reaction using an excess of one of the reactants, typically the alcohol (isobutanol), which then serves as both a reactant and the reaction medium, eliminating the need for an additional organic solvent.

Purification and Characterization of this compound Monomer Purity

Following synthesis, the this compound monomer must be purified to remove unreacted starting materials, catalysts, and byproducts. Subsequently, its purity and chemical structure must be rigorously verified using analytical techniques.

Chromatographic Techniques for Purity Assessment (e.g., Capillary Gas Chromatography with FID)

Gas chromatography (GC) is a powerful and widely used technique for assessing the purity of volatile compounds like this compound. chemicalbook.com Specifically, capillary gas chromatography coupled with a Flame Ionization Detector (FID) provides high resolution and sensitivity for quantitative analysis. culturalheritage.orgresearchgate.net

In a typical procedure, a sample of the monomer is diluted in a suitable solvent (such as carbon disulfide) and injected into the GC system. culturalheritage.orgresearchgate.net The components of the mixture are separated based on their boiling points and interactions with the stationary phase within a long, narrow capillary column (e.g., a FFAP or SE-54 column). chemicalbook.comculturalheritage.org The FID then detects the organic compounds as they elute from the column, generating a signal proportional to the amount of substance present. The purity of this compound is determined by comparing the area of its corresponding peak to the total area of all peaks in the chromatogram. This method is highly precise, with reported within-run precision between 2.06%-2.72% and between-run precision of 3.03%-3.83%. culturalheritage.orgresearchgate.net

Table 2: Typical Parameters for GC-FID Analysis of this compound This table is interactive. You can sort and filter the data.

Spectroscopic Methods for Monomer Characterization (e.g., FTIR, NMR)

Spectroscopic methods are indispensable for confirming the chemical identity and structure of the synthesized this compound monomer.

Fourier Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure. nih.gov Key peaks include a strong absorbance for the carbonyl (C=O) stretch of the ester group around 1720-1740 cm⁻¹, a peak for the carbon-carbon double bond (C=C) of the methacrylate group, and absorbances in the 1000–1300 cm⁻¹ region corresponding to the C-O stretching vibrations. researchgate.net The spectrum of the isobutyl polymer is distinguished by a triplet in the 950-1000 cm⁻¹ region. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides a detailed map of the carbon and hydrogen atom framework.

¹H NMR spectroscopy confirms the number and types of protons and their neighboring environments. The spectrum of this compound shows distinct signals for the two vinyl protons on the double bond, the two protons of the -OCH₂- group, the single proton of the methine (-CH-) group, and the various methyl (-CH₃) groups, all with characteristic chemical shifts and splitting patterns.

¹³C NMR spectroscopy identifies all the unique carbon atoms in the molecule. The spectrum will show separate signals for the carbonyl carbon, the two olefinic carbons, the carbons of the isobutyl group (-OCH₂-, -CH-, and -CH₃), and the methyl carbon on the double bond.

Table 3: Key Spectroscopic Data for this compound Characterization This table is interactive. You can sort and filter the data.

Polymerization Mechanisms and Kinetics

Free-Radical Polymerization of Isobutyl Methacrylate (B99206)

Free-radical polymerization is a fundamental method for synthesizing PiBMA. It involves initiation, propagation, and termination steps, with the kinetics being significantly influenced by the reaction medium, such as in bulk, solution, or emulsion systems.

In bulk polymerization, the reaction system consists primarily of the monomer and an initiator. The study of butyl methacrylate isomers, including i-BMA, through differential scanning calorimetry reveals detailed kinetic profiles. researchgate.net

The bulk free-radical polymerization of isobutyl methacrylate exhibits a characteristic kinetic profile. researchgate.net Initially, the rate of polymerization (Rp) evolution curve shows a minimum at low monomer conversions. researchgate.net As the reaction progresses, a significant increase in the polymerization rate occurs, a phenomenon known as autoacceleration or the gel effect. researchgate.netsci-hub.se This effect arises from a decrease in the termination rate coefficient as the viscosity of the polymerizing medium increases, which hinders the diffusion of large polymer radicals, thereby reducing their ability to terminate. sci-hub.se The Rp curve ultimately reaches a distinct maximum due to this autoacceleration before declining as monomer concentration becomes the limiting factor. researchgate.net

The structure of the monomer plays a crucial role in its polymerization kinetics. The termination reaction in the free-radical polymerization of methacrylate isomers is highly influenced by the steric hindrance of the alkyl substituent group. researchgate.netsci-hub.se For this compound, the bulky isobutyl group imparts significant steric hindrance, which affects the termination rate coefficient (kt). sci-hub.se At monomer conversions below a certain minimum (xmin), the termination rate coefficient shows a plateau, indicating the termination reaction is chemically controlled. researchgate.net For conversions greater than xmin, the process becomes diffusion-controlled. researchgate.netsci-hub.se The value of xmin for i-BMA is found to be intermediate between that of n-butyl methacrylate and tert-butyl methacrylate, reflecting the influence of the isobutyl group's specific steric profile on the transition from a chemically controlled to a diffusion-controlled termination step. researchgate.net

Temperature is a critical parameter in controlling the kinetics of bulk polymerization. Studies conducted at various temperatures (from 40°C to 90°C) show a clear dependence of the reaction rate on temperature. researchgate.net As expected, higher temperatures lead to faster polymerization rates due to the increased decomposition rate of the initiator and higher propagation rate constants. researchgate.net The specific kinetic parameters, including their dependence on temperature, can be described by the Arrhenius equation.

Arrhenius Parameters for the Free-Radical Polymerization of this compound. sci-hub.se
ParameterPre-exponential Factor (A)Activation Energy (Ea) (kJ mol⁻¹)
Initiator Decomposition (kd)1.053 x 10¹⁵ s⁻¹129
Propagation (kp)2.57 x 10⁶ L mol⁻¹ s⁻¹22.36
Termination (kt0)1.02 x 10⁹ L mol⁻¹ s⁻¹10.3

Solution polymerization involves dissolving the monomer and initiator in a suitable solvent. This method allows for better temperature control compared to bulk polymerization. The kinetics of the solution free-radical copolymerization of this compound (i-BMA) with lauryl methacrylate (LMA) have been investigated at 70°C in benzene, using 2,2'-azobisisobutyronitrile (AIBN) as the initiator. researchgate.netsid.ir These studies, conducted over a wide range of compositions and conversions, provide insight into the kinetic behavior of i-BMA in a solution environment. sid.ir To handle the complexities of copolymerization kinetics, a "pseudokinetic rate constant method" has been applied. researchgate.netsid.ir This approach helps in analyzing the system, especially at high conversions where significant changes in the reaction medium occur. sid.ir The copolymer of i-BMA and LMA is noted for its use as an oil additive, functioning as a viscosity-index improver and pour-point depressant due to its good shear and thermal stability. sid.ir

Example Data from Solution Copolymerization of i-BMA/LMA (Molar Feed Ratio 50:50). sid.ir
Time (min)Overall Conversion (%)Cumulative Copolymer Composition (i-BMA mole fraction)
105.80.518
2011.20.517
3016.30.516
6029.20.514
12049.60.510
18064.00.507
24074.20.505
30081.70.503
36087.10.502

Emulsion polymerization is a heterogeneous process where the monomer is emulsified in a continuous phase, typically water, with the aid of a surfactant. This technique is used to produce polymer latexes. tandfonline.com The polymerization kinetics of this compound (iBMA) in emulsion systems show distinct characteristics compared to more water-soluble monomers like methyl methacrylate (MMA). tandfonline.com Studies comparing MMA and iBMA polymerization in a ternary system of monomer, water, and a surfactant reveal differences and similarities in their kinetic behavior as the system transitions from a turbid emulsion to a transparent microemulsion with increasing surfactant concentration. tandfonline.comtandfonline.com

Despite the lower water solubility of iBMA compared to MMA, the dependency of the polymerization rate on the surfactant concentration was found to be similar for both monomers under certain conditions. tandfonline.com

Rate Dependencies on Surfactant Concentration for i-BMA and MMA Polymerization. tandfonline.comtandfonline.com
Polymerization TypeMonomer ConcentrationRate Dependency on Surfactant (i-BMA)Rate Dependency on Surfactant (MMA)
Emulsion Polymerization> 5 wt%~ 0.30~ 0.30
Microemulsion Polymerization> 5 wt%~ 0.60~ 0.60
Microemulsion Polymerization3 wt%-1.20-0.93

At monomer concentrations above 5 wt%, the rate dependency on surfactant concentration was about 0.30 for emulsion polymerization and 0.60 for microemulsion polymerization for both iBMA and MMA. tandfonline.com However, at a low monomer concentration of 3 wt% in microemulsion polymerization, different negative rate dependencies of -1.20 for iBMA and -0.93 for MMA were observed. tandfonline.comtandfonline.com These findings are discussed in the context of particle nucleation mechanisms. tandfonline.com Emulsion polymerization has also been used to synthesize copolymers of this compound with the terpene compound β-myrcene, demonstrating its utility in creating sustainable polymers. impactfactor.org

Photo-polymerization Mechanisms

Photo-initiated polymerization is a method that uses light to generate radical species that initiate polymerization. core.ac.ukcdnsciencepub.com This process typically involves a photoinitiator that absorbs light and undergoes a photochemical reaction to produce radicals. core.ac.uk For methacrylate monomers like IBMA, the general mechanism involves the following key steps:

Initiation: A photoinitiator molecule absorbs photons, promoting it to an excited state. This excited molecule then cleaves or reacts with a co-initiator to form free radicals. cdnsciencepub.com These radicals then add to the carbon-carbon double bond of an IBMA monomer, creating an initiated monomer radical.

Propagation: The newly formed monomer radical rapidly adds to other IBMA monomers in a chain reaction, leading to the growth of the polymer chain.

Termination: The polymerization process ceases when two growing polymer radicals combine or undergo disproportionation. core.ac.uk

In the context of methacrylates, the kinetics can be influenced by factors such as the intensity of the light source, the concentration of the photoinitiator, and the monomer concentration. tandfonline.com For instance, studies on similar methacrylate systems have shown that the polymerization rate is often proportional to the square root of the photoinitiator concentration and directly proportional to the monomer concentration. tandfonline.com The process offers spatial and temporal control, as the reaction can be started and stopped by controlling the light source. rsc.org

Controlled Radical Polymerization (CRP) of this compound

Controlled Radical Polymerization (CRP), also known as Reversible-Deactivation Radical Polymerization (RDRP), encompasses techniques that provide a "living" character to radical polymerization. wikipedia.org This allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method for polymerizing vinyl monomers, including this compound. The fundamental principle of ATRP involves the reversible activation of a dormant species (an alkyl halide) by a transition metal complex, typically copper-based. acs.orgsigmaaldrich.com This process establishes a dynamic equilibrium between the active (radical) and dormant species, maintaining a low concentration of radicals at any given time and thus minimizing termination reactions. acs.org

The ATRP of IBMA allows for the creation of well-defined homopolymers and is particularly useful in synthesizing block copolymers. For example, block copolymers containing IBMA have been synthesized via ATRP for applications such as optical sensors. nih.gov The kinetics of ATRP are generally first-order with respect to the monomer, initiator, and the transition metal catalyst in its lower oxidation state. acs.org This control enables the synthesis of polymers with narrow molecular weight distributions (polydispersity index, PDI < 1.5). sigmaaldrich.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile CRP technique applicable to a wide array of monomers, including this compound. wikipedia.orgpublish.csiro.au The control in RAFT is achieved through a chain transfer agent (CTA), typically a thiocarbonylthio compound. wikipedia.org

The mechanism proceeds via a series of addition-fragmentation equilibria:

A propagating polymer radical adds to the C=S bond of the RAFT agent.

This forms an intermediate radical which can fragment, releasing either the original propagating radical or a new radical derived from the RAFT agent's R-group.

This new radical initiates the polymerization of more monomers.

A rapid equilibrium is established between the active propagating chains and dormant polymeric RAFT agent species, ensuring all chains have an equal probability of growth. uwb.edu.pl

Studies on the bulk RAFT polymerization of IBMA have demonstrated that the process is well-controlled, exhibiting a linear increase in molecular weight with monomer conversion and producing polymers with low polydispersity (PDI < 1.2). The polymerization rate follows first-order kinetics with respect to the monomer concentration. The effectiveness of the RAFT process depends on the choice of the RAFT agent, with compounds like 2-cyanoprop-2-yl dithionaphthalate (CPDN) being used successfully for IBMA. grafiati.com

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is another major CRP technique that relies on the reversible cleavage of a C-ON bond in an alkoxyamine to generate a propagating radical and a stable nitroxide radical. mdpi.com The nitroxide acts as a reversible radical trap, controlling the concentration of active propagating chains.

However, the NMP of methacrylate monomers, including IBMA, presents significant challenges. sci-hub.red These difficulties are primarily attributed to:

Slow recombination rates between the sterically hindered poly(methacrylate) radicals and the nitroxide.

A competing disproportionation reaction between the propagating methacrylate radical and the nitroxide, which can terminate the chain. sci-hub.red

Despite these challenges, strategies have been developed to achieve better control. One of the most successful approaches is the copolymerization of the methacrylate with a small amount of a "controlling" comonomer, such as styrene (B11656) or acrylonitrile. sci-hub.red This method has been successfully applied to the NMP of methacryloisobutyl-POSS, a bulky methacrylate monomer, by incorporating styrene as a comonomer. mcgill.caresearchgate.net This allows for the synthesis of well-defined copolymers with controlled molecular weights and low dispersity. mcgill.ca

Copolymerization Studies Involving this compound

This compound is frequently used in copolymerization to modify the properties of the resulting polymer. Copolymers of IBMA are important for various industrial applications, including as oil additives where they function as viscosity-index improvers and pour point depressants. sid.ir

Studies have investigated the free-radical copolymerization of IBMA with a range of other monomers. For instance, its copolymerization with lauryl methacrylate (LMA) has been studied in detail. sid.irresearchgate.net The resulting comb-like copolymers exhibit good shear and thermal stability, making them suitable for lubricant applications. sid.ir Other documented copolymerization studies include IBMA with tert-butyl acrylate (B77674) and methyl methacrylate. tandfonline.com

Reactivity Ratios and Copolymer Composition

The composition of a copolymer is determined by the relative reactivities of the comonomers, which are quantified by their reactivity ratios (r₁ and r₂). The reactivity ratio is the ratio of the rate constant for a radical adding its own monomer (homopropagation) to the rate constant for it adding the other monomer (crosspropagation).

The behavior of the copolymerization can be predicted from these values:

If r₁ > 1, the growing chain prefers to add its own monomer.

If r₁ < 1, it prefers to add the other monomer.

If r₁r₂ ≈ 1, an ideal or random copolymer is formed.

If r₁r₂ ≈ 0, there is a tendency toward alternation.

Reactivity ratios for this compound (M₁) with various comonomers (M₂) have been determined experimentally. These values are crucial for predicting and controlling the final copolymer composition.

Comonomer (M₂)r₁ (i-BMA)r₂ (Comonomer)System/ConditionsReference
Lauryl Methacrylate (LMA)1.6330.927Bulk, Free Radical sid.ir
tert-Butyl Acrylate (tBuA)1.5130.328Solution, Radical tandfonline.com
Methyl Methacrylate (MMA)--UV-initiated at 20°C tandfonline.com
Methyl Methacrylate (MMA)1.710.20Benzene at 60°C tandfonline.com

Table 1: Experimentally determined reactivity ratios for the copolymerization of this compound (M₁) with various comonomers (M₂). Note: For the MMA/iBuA system, the original source identifies r₁ with MMA and r₂ with iBuA. For clarity in this context, one would need to invert these roles if considering i-BMA as M₁.

The data shows that in the copolymerization with lauryl methacrylate, both monomers have a preference for adding themselves, though the tendency is stronger for IBMA. sid.ir In the system with tert-butyl acrylate, IBMA is significantly more reactive towards its own monomer than towards the acrylate, and the acrylate radical strongly prefers adding the methacrylate. tandfonline.com These differences in reactivity lead to variations in the copolymer composition as the polymerization progresses. sid.ir

Kinetic Modeling of Copolymerization

Understanding and predicting the behavior of copolymerization reactions is crucial for reactor design and optimization. sid.ir Kinetic modeling provides a framework for this understanding.

For the this compound-lauryl methacrylate (i-BMA/LMA) system, kinetic investigations at high conversion levels have utilized the "pseudokinetic rate constant method" (PKRC). sid.irresearchgate.net This approach simplifies the complex kinetics that arise as viscosity increases and diffusion limitations become significant. researchgate.net

Theoretical values for the kinetic parameter kp/kt0.5 (the ratio of the propagation rate constant to the square root of the termination rate constant) have been calculated using the "implicit penultimate unit effect" (IPUE) model. sid.irresearchgate.net This model considers the influence of the second-to-last monomer unit on the reactivity of the growing polymer chain radical. The calculated values are then compared with experimentally determined kinetic parameters to validate the model. sid.irresearchgate.net For other acrylate systems, such as those involving n-butyl acrylate and methyl methacrylate, kinetic models have been developed that account for diffusion-controlled effects on termination and propagation reactions. mdpi.com

Microstructure and Sequence Distribution in Copolymers

The microstructure of a copolymer, which includes the distribution of monomer units along the chain and their stereochemical arrangement, fundamentally dictates its physical and chemical properties. acs.org High-resolution Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a primary tool for elucidating this microstructure. acs.orgicm.edu.pl

In copolymers of isobutyl acrylate (a structural isomer of this compound), the carbonyl signal in the 13C NMR spectrum is particularly sensitive to configurational effects, allowing for detailed analysis of sequence distribution at the triad (B1167595) and pentad level. icm.edu.pl For poly(methyl methacrylate-co-isobutyl acrylate), an incremental method has been applied to calculate the chemical shifts for each sequence, which are then used to simulate the carbonyl signal, showing good agreement with experimental spectra at the triad and pentad level. researchgate.net

The sequence distribution of monomers in copolymers can also be calculated statistically from the monomer reactivity ratios. uobaghdad.edu.iq These calculations provide insights into the arrangement of M1-M1, M2-M2, and M1-M2 monomer linkages within the copolymer chains. uobaghdad.edu.iq For glycidyl (B131873) methacrylate-isobutyl acrylate copolymers, the sequence lengths of the monomers have been calculated from both reactivity ratios and experimental triad fractions determined by 13C NMR, showing good agreement between the two methods. acs.org

Polymerization in Confined Environments

Polymerization kinetics and the properties of the resulting polymer can be significantly altered when the reaction is carried out in a confined environment.

Emulsion polymerization represents another form of polymerization in a confined environment. In this process, the polymerization occurs within micelles formed by an emulsifier (surfactant). researchgate.netresearchgate.net The monomer molecules diffuse from droplets in the aqueous medium into these micelles, where they are polymerized. researchgate.net This compartmentalization affects the reaction kinetics and is used to produce sustainable latexes, such as in the copolymerization of this compound with β-myrcene. researchgate.netimpactfactor.org

In situ Polymerization in Nanoreactors

In situ polymerization within nanoreactors, such as the nanochannels of anodic aluminum oxide (AAO) templates, is a sophisticated method for fabricating well-defined, one-dimensional polymer nanostructures like nanofibers and nanotubes. This technique involves the polymerization of the monomer directly within the confines of the nanopores. The general process consists of infusing the monomer, along with a suitable initiator, into the nanoreactors, followed by the initiation of polymerization, typically through thermal or photochemical means.

While detailed kinetic studies specifically for the in situ polymerization of this compound in nanoreactors are not extensively documented in publicly available research, the principles of this method are well-established for similar monomers, such as other butyl methacrylate isomers. For these related compounds, the polymerization within nanoreactors has been shown to be a rapid and efficient process, yielding polymer nanostructures with controlled dimensions and aspect ratios. The polymerization is typically carried out via free-radical polymerization, and the resulting polymer chains are confined within the nanochannels of the template. This method offers a less energy-intensive alternative to traditional polymer infiltration techniques for creating polymer nanostructures.

The synthesis of poly(butyl methacrylate) nanostructures via in situ free-radical polymerization in AAO templates has been successfully demonstrated, achieving high conversion rates in relatively short reaction times (e.g., 90 minutes at 60°C) after an initial monomer immersion period. mdpi.comnih.gov This suggests that a similar approach could be viable for this compound, producing poly(this compound) nanopillars or nanofibers.

Confinement Effects on Polymerization Kinetics

The spatial confinement imposed by nanoreactors or thin-film geometries can significantly alter the kinetics of polymerization compared to bulk polymerization. These confinement effects arise from the high surface-to-volume ratio and the restricted mobility of the reacting species within the nanoscale environment.

Research on the free-radical polymerization of butyl methacrylate isomers has shown that the kinetics are influenced by the steric hindrance of the alkyl substituent group. researchgate.net In bulk polymerization, the rate of polymerization for this compound exhibits a minimum at low conversions, followed by a characteristic maximum due to the autoacceleration (gel) effect. researchgate.net The termination step of the polymerization is chemically controlled at low conversions and becomes diffusion-controlled as the viscosity of the medium increases. researchgate.net

When polymerization is carried out under confinement, several key differences from bulk polymerization are observed. Studies on analogous methacrylate monomers have revealed that:

Reaction Rate: The initial rate of polymerization can be enhanced in confinement. This is attributed to a potential catalytic effect of the nanoreactor surface on the initiator decomposition and altered mobility of the primary radicals.

Gel Effect: The onset of the autoacceleration or gel effect may occur at lower monomer conversions in confinement compared to bulk polymerization.

Molecular Weight: The molecular weight of the polymer synthesized under confinement is often lower than that obtained in bulk polymerization. nih.gov This can be a consequence of the increased termination rate in the confined volume. Despite the lower molecular weight, the polymers can still exhibit robust physical properties.

Glass Transition Temperature (Tg): The glass transition temperature of polymers synthesized in confinement can be higher than their bulk counterparts, which is attributed to the restricted mobility of the polymer chains within the nanostructures. nih.gov

For poly(this compound) specifically, studies on thin films supported by silica (B1680970) have provided insights into the effects of confinement on the polymer's dynamic properties. These studies have shown that while the glass transition temperature and in-plane diffusivity may be independent of the film thickness, the effective viscosity can decrease with decreasing film thickness. This highlights the complex interplay of interfacial effects and polymer chain confinement on the material's properties.

Table 1: Comparison of Bulk vs. Confined Free-Radical Polymerization of Methacrylates (General Observations)

Kinetic ParameterBulk PolymerizationConfined Polymerization in Nanoreactors
Reaction Initiation Standard initiation kineticsCan be accelerated by surface effects
Onset of Gel Effect Occurs at higher conversionOccurs at lower conversion
Total Reaction Time Generally longerCan be significantly shorter
Polymer Molecular Weight HigherGenerally lower
Polydispersity BroaderCan be narrower
Glass Transition Temp. (Tg) LowerGenerally higher

Advanced Polymeric Materials and Nanocomposites

Isobutyl Methacrylate-Based Homopolymers and Copolymers

Homopolymers and copolymers based on isobutyl methacrylate (B99206) form a significant class of acrylic polymers. The properties of these materials can be precisely controlled through the choice of polymerization technique and the incorporation of other comonomers, leading to a broad spectrum of applications.

Poly(this compound) (PiBMA) is a synthetic polymer produced from the polymerization of the this compound monomer. chemicalbook.com Typically appearing as a white powder or crystals, PiBMA is synthesized through processes like free-radical polymerization. chemicalbook.comchemicalbook.com It serves as a key component and binder in various industrial products, including plastic coatings, aerosol paints, primers, and printing inks. chemicalbook.comchemicalbook.com

The thermal stability of PiBMA is a notable characteristic. Thermogravimetric analysis shows that the homopolymer is generally stable up to 260°C. tandfonline.com When synthesized through the codeposition of the IBMA monomer with metal vapors (such as copper, silver, or gold) at low temperatures, the resulting metal-doped PiBMA can exhibit even greater thermal stability. tandfonline.comtandfonline.com For instance, silver-doped PiBMA has shown a decomposition temperature of 366°C, a significant increase compared to the undoped polymer. tandfonline.com The molecular weight of the resulting polymer can be influenced by the type of metal used in such synthesis methods. tandfonline.comtandfonline.com

Copolymerization is a powerful strategy to modify and enhance the intrinsic properties of PiBMA, allowing for the creation of materials with tailored characteristics for specific needs. By combining this compound with other monomers, researchers can fine-tune properties such as hydrophobicity, glass transition temperature (Tg), mechanical strength, and biocompatibility. ontosight.ai

One common approach is the copolymerization of IBMA with other methacrylate esters. For example, poly(butyl methacrylate-co-isobutyl methacrylate) is a copolymer whose physical and mechanical properties, including tensile strength and elasticity, can be systematically adjusted by altering the ratio of the two monomers. ontosight.ai This adaptability makes such copolymers useful in coatings, adhesives, and biomedical applications like tissue engineering and controlled drug release systems. ontosight.ai

More complex architectures, such as graft and star-shaped copolymers, have also been developed. Poly(methyl methacrylate-graft-isobutylene) copolymers have been synthesized by copolymerizing methyl methacrylate (MMA) with a polyisobutenyl methacrylate (PIBMA) macromer. tandfonline.com The properties of these graft copolymers are determined by the relative ratios of the MMA and PIBMA components. tandfonline.com Furthermore, star-shaped polymers with poly(this compound) arms have been created using living anionic polymerization. elsevierpure.com These unique structures can be designed to be hydrolytically unstable under specific conditions, such as in the presence of acid, allowing for controlled degradation. elsevierpure.com

Below is a table summarizing various IBMA copolymers and their tailored properties.

Table 1: Examples of this compound Copolymers and Their Properties
Comonomer(s) Polymer Architecture Key Tailored Properties Potential Applications
Butyl methacrylate Random Copolymer Adjustable glass transition temperature, tensile strength, and elasticity. ontosight.ai Coatings, adhesives, pharmaceuticals. ontosight.ai
Polyisobutenyl methacrylate (macromer) Graft Copolymer Structure and properties determined by the monomer-to-macromer ratio. tandfonline.com Advanced materials with specific mechanical properties.
tert-Butyl methacrylate Star-shaped Copolymer Controlled molecular weight and arm number; designed for acid-catalyzed degradation. elsevierpure.com Degradable materials, drug delivery. elsevierpure.com
β-Myrcene Random Copolymer Glass transition temperature similar to methacrylate homopolymers; good thermal stability. impactfactor.org Semi-synthetic rubbers. impactfactor.org

Hydrogels Incorporating this compound

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb large quantities of water or biological fluids. While IBMA is inherently hydrophobic, its incorporation into hydrogel networks as a comonomer allows for the precise control of swelling behavior, mechanical strength, and diffusion characteristics, making them suitable for various biomedical applications. researchgate.netscielo.br

Hydrogels containing this compound are typically synthesized by copolymerizing IBMA with one or more hydrophilic monomers. researchgate.netscielo.br A common example involves the copolymerization of IBMA with glyceryl monomethacrylate (GlMMA), a highly hydrophilic monomer. researchgate.netscielo.br To create the insoluble, three-dimensional network structure characteristic of hydrogels, a crosslinking agent is added during polymerization. researchgate.net Common crosslinkers include ethyleneglycol dimethacrylate (EGDMA) and triethyleneglycol dimethacrylate (TEGDMA). researchgate.netscielo.br The final properties of the hydrogel are dependent on the ratio of the comonomers and the concentration of the crosslinker. researchgate.net

Characterization of these hydrogels involves several analytical techniques:

Fourier Transform Infrared Spectroscopy (FTIR) is used to confirm the chemical structure of the synthesized polymer network. researchgate.net

Differential Scanning Calorimetry (DSC) helps in evaluating the thermal properties of the hydrogel, such as its glass transition temperature (Tg), both in the dry and hydrated states. researchgate.netscielo.br

Swelling Measurement is a crucial characterization technique that quantifies the hydrogel's ability to absorb and retain water, which is a primary indicator of its potential performance in aqueous environments. researchgate.netscielo.br

A study also reported the synthesis of a linear hybrid copolymer, iso-butyl methacrylate-co-trimethoxy-silyl propyl methacrylate, which forms a gel-like material. researchgate.net This hybrid polymer was characterized using NMR, FT-IR, and Scanning Electron Microscopy (SEM), which showed a flexible, water-insoluble material capable of retaining a significant amount of water. researchgate.net

This modulation of the hydrogel's mesh size is key to controlling the rate at which substances can diffuse through it. ijpsonline.com A smaller mesh size will slow the diffusion of larger molecules while allowing smaller molecules to pass more freely. psu.edu Therefore, by adjusting the IBMA concentration, hydrogels can be engineered to achieve specific release profiles for entrapped drugs or to control the transport of nutrients and other molecules. researchgate.netnih.gov

The choice of crosslinker also impacts diffusion patterns. For instance, using a longer crosslinker molecule like TEGDMA compared to EGDMA can create more space between polymer chains, leading to a larger mesh size and higher water sorption capacity. scielo.br This, in turn, facilitates faster diffusion through the hydrogel matrix.

Nanostructured Polymers and Composites

The integration of nanoscale materials into an this compound polymer matrix gives rise to nanostructured polymers and nanocomposites with significantly enhanced properties. These advanced materials leverage the high surface area and unique characteristics of nanofillers to improve the mechanical, thermal, and functional performance of the bulk polymer.

A prominent area of research involves the creation of nanocomposites using Polyhedral Oligomeric Silsesquioxanes (POSS). researchgate.net POSS are cage-like molecules with a hybrid inorganic-organic structure, consisting of a silica (B1680970) core and external organic groups. nycu.edu.tw These "molecular silica" particles can be incorporated into a polymer matrix either by blending or by covalent bonding through copolymerization. researchgate.netnycu.edu.tw

In one study, nanocomposites were synthesized by the radical-initiated terpolymerization of this compound (iBMA), butanediol (B1596017) dimethacrylate (BDMA), and a methacrylate-functionalized POSS (MA-POSS). researchgate.net The research found that the viscoelastic properties of these materials were highly dependent on both the crosslink density (controlled by BDMA content) and the percentage of MA-POSS. researchgate.net The incorporation of POSS was shown to significantly increase the dynamic storage modulus (a measure of stiffness) in the rubbery region, indicating effective reinforcement at the molecular level. researchgate.net This improvement in properties is attributed to the POSS cages acting as true reinforcing agents within the polymer network. revmaterialeplastice.ro

Another approach to creating IBMA-based nanocomposites involves the dispersion of metal nanoclusters within the polymer matrix. By co-condensing IBMA monomer with metal vapors like silver (Ag) and gold (Au), it is possible to form metal colloids that are then polymerized. tandfonline.comtandfonline.com The resulting metal-poly(this compound) materials contain finely dispersed metal nanoparticles, which can alter the polymer's thermal stability and other physical properties. tandfonline.com

The study of nanoconfined polymers represents another facet of nanostructured materials. Research on thin films of poly(this compound) has explored how the polymer's self-diffusion coefficient changes as the film thickness is reduced to the nanoscale. researchgate.net Such studies are crucial for understanding how polymer dynamics are affected by proximity to interfaces, which is relevant for applications in coatings and microelectronics. researchgate.net

The table below details the impact of incorporating POSS nanoparticles into a PiBMA matrix.

Table 2: Effect of MA-POSS Content on the Storage Modulus of P(iBMA-co-BDMA-co-MA-POSS) Nanocomposites
BDMA Content (wt%) MA-POSS Content (wt%) Observation on Dynamic Storage Modulus (E')
1 10 Highest E' in the rubbery region for this series. researchgate.net
1 30 Lowest E' for this series. researchgate.net
3 15 Higher E' in the rubbery region compared to the parent resin without POSS. researchgate.net
3 30 Higher E' in the rubbery region compared to the parent resin without POSS. researchgate.net

Polyhedral Oligomeric Silsesquioxane (POSS) Nanocomposites

The integration of this compound into Polyhedral Oligomeric Silsesquioxane (POSS) nanocomposites has led to the creation of advanced hybrid materials with enhanced properties. POSS are cage-like nanostructures with the empirical formula (RSiO1.5)n, where 'R' can be a reactive organic group. acs.orgnih.gov The copolymerization of this compound with POSS macromers, particularly those functionalized with a methacrylate group (MA-POSS), results in polymers with a unique combination of organic and inorganic characteristics. rsc.orgresearchgate.net

Research has demonstrated that incorporating isobutyl-POSS into a poly(methyl methacrylate) (PMMA) matrix can significantly influence the material's thermal and mechanical properties. bournemouth.ac.uknih.gov For instance, copolymers of methyl acrylate (B77674) and acrylo isobutyl POSS have shown a higher glass transition temperature (Tg) compared to the neat poly(methyl acrylate), indicating effective reinforcement of the polymer matrix by the POSS nanoparticles. acs.org The isobutyl groups on the POSS cage enhance solubility and compatibility with the methacrylate polymer matrix. acs.org

Furthermore, nanocomposites based on poly(p-hydroxystyrene-co-2-methyl-2-adamantyl methacrylate-co-methacrylisobutyl-POSS) have been synthesized and evaluated for applications in EUV chemically amplified resists. researchgate.net The inclusion of the isobutyl-POSS moiety was shown to improve the dry-etch resistance of the resulting resist material. researchgate.net The morphology of these nanocomposites can range from well-dispersed POSS cages within the polymer matrix to the formation of POSS aggregates at higher concentrations, which in turn affects the rheological and mechanical behavior of the material. bournemouth.ac.uk

Table 1: Properties of this compound-Based POSS Nanocomposites

Copolymer System POSS Type Key Finding Reference
Poly(methyl acrylate-co-acrylo isobutyl POSS) Acrylo isobutyl POSS Increased glass transition temperature with higher POSS content. acs.org
Poly(methyl methacrylate) with tethered isobutyl-POSS Isobutyl-POSS Altered rheological properties and toughness enhancement. bournemouth.ac.uknih.gov
Poly(p-hydroxystyrene-co-2-methyl-2-adamantyl methacrylate-co-methacrylisobutyl-POSS) Methacrylisobutyl-POSS Improved dry-etch resistance for EUV resist applications. researchgate.net
Isotactic and Syndiotactic Poly(methyl methacrylate) with methacrylisobutyl POSS Methacrylisobutyl-POSS Formation of nanostructured assemblies and enhanced Tg in it-copolymers. researchgate.net

Polymer Brushes via Surface-Initiated Polymerization

Poly(this compound) (PIBMA) brushes have been successfully fabricated on various substrates using surface-initiated polymerization techniques, most notably surface-initiated atom transfer radical polymerization (SI-ATRP). nih.gov This "grafting-from" method allows for the growth of dense, well-defined polymer layers covalently attached to a surface. nih.govCurrent time information in Dhaka, BD.

Studies have detailed the synthesis of PIBMA brushes on silicon substrates, which are then characterized using techniques like ellipsometry, contact angle goniometry, atomic force microscopy (AFM), and X-ray photoelectron spectroscopy (XPS) to determine their thickness, hydrophilicity, roughness, and chemical composition. nih.gov A significant area of research has been the direct patterning of these PIBMA brushes using electron beam (e-beam) lithography. nih.gov This single-step process can create highly resolved nanostructured polymer brush patterns, with feature sizes down to 50 nm. nih.gov

The sensitivity of PIBMA brushes to e-beam patterning has been compared to other poly(methacrylate) brushes, revealing that the structure of the ester group plays a crucial role in the degradation behavior and, consequently, the patterning sensitivity. nih.gov The ability to directly pattern these brushes simplifies the fabrication of nano- and microscale devices. nih.gov

Table 2: Characteristics of Poly(this compound) Polymer Brushes

Synthesis Method Substrate Key Feature Application Reference
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) Silicon Direct patterning via e-beam lithography. Nanopatterned surfaces nih.gov
SI-Cu(0)plate-CRP Planar substrates Rapid brush growth and high grafting density. Functional polymer brushes rsc.orgrsc.org

Hybrid Co-polymers (Organic-Inorganic Systems)

This compound is a key monomer in the synthesis of organic-inorganic hybrid copolymers, which bridge the property gap between purely organic polymers and inorganic materials. researchgate.netillinois.edu These hybrids are created by copolymerizing this compound with inorganic or organometallic monomers.

A notable example is the free radical polymerization of this compound (iso-BMA) with 3-(trimethoxysilyl)propyl methacrylate (TMSPMA). researchgate.netillinois.edu This process yields a linear hybrid copolymer, (iso-BMA-co-TMSPMA), which combines the flexibility of the poly(this compound) segments with the potential for forming a silica network through the sol-gel process of the TMSPMA units. researchgate.netillinois.edu The resulting materials have been investigated for applications such as bone regeneration, where the inorganic component can provide bioactivity and mechanical strength. researchgate.netillinois.edu

Characterization using techniques like NMR and FT-IR has confirmed the successful synthesis of these hybrid copolymers, showing the incorporation of both monomer units into the polymer backbone. researchgate.netillinois.edu The properties of these hybrid materials can be tailored by adjusting the ratio of the organic and inorganic components. For instance, increasing the inorganic content can enhance thermal stability and hardness. researchgate.net

Table 3: Synthesis and Properties of this compound-Based Hybrid Copolymers

Co-monomer Polymerization Method Key Property Potential Application Reference
3-(trimethoxysilyl)propyl methacrylate (TMSPMA) Free Radical Polymerization Combines organic flexibility with inorganic network formation. Bone regeneration researchgate.netillinois.edu
Methacrylisobutyl POSS Atom Transfer Radical Polymerization (ATRP) Formation of well-defined block copolymers for hybrid materials. Coatings researchgate.net

Functionalized Polymers and Responsive Materials

Self-Healing Polymer Systems

There is limited specific research available that focuses directly on the use of this compound as a primary component in self-healing polymer systems. While the broader class of methacrylate polymers has been investigated for self-healing applications, often employing mechanisms like the Diels-Alder reaction, detailed studies on poly(this compound) for this purpose are not prevalent in the reviewed literature. nih.govrsc.org One study noted the use of amic acid-isobutyl POSS as an additive to induce a self-healing effect through the formation of a thermoreversible network, highlighting a potential route for incorporating the isobutyl moiety into self-repairing materials. rsc.org However, a comprehensive understanding of the role of the isobutyl group in promoting intrinsic self-healing in methacrylate-based polymers requires further investigation.

Shape Memory Polymers

This compound plays a significant role in the development of shape memory polymers (SMPs), particularly in copolymer systems. SMPs are smart materials that can recover their original shape from a deformed, temporary shape upon the application of an external stimulus, such as heat.

Copolymers of butyl methacrylate and this compound (BMA-co-iBMA) have been blended with other polymers, such as ethylene-vinyl acetate (B1210297) copolymer (EVA), to create novel heat-responsive shape memory polymer blends. In these blends, the poly(butyl methacrylate-co-isobutyl methacrylate) component acts as the switching phase. The composition of the blend significantly affects the morphological, thermal, mechanical, and shape memory properties.

Research has shown that a blend of 60% EVA and 40% BMA-co-iBMA by weight exhibits excellent shape memory performance, with high shape fixing and shape recovery ratios at a transition temperature of 55 °C. These materials are promising for applications in 4D printing, where the printed object can undergo a programmed shape change over time. Filaments made from these blends have been used to create 4D printed parts for applications such as robotic grippers and self-assembling rivets. The inclusion of this compound in the copolymer allows for the tuning of the glass transition temperature, which is a critical parameter for defining the shape memory behavior.

Table 4: Shape Memory Properties of this compound-Containing Polymer Blends

Polymer System This compound Component Shape Fixing (Rf) Shape Recovery (Rr) Transition Temperature (Ttrans) Reference
Ethylene-vinyl acetate (EVA) / Poly(butyl methacrylate-co-isobutyl methacrylate) Poly(butyl methacrylate-co-isobutyl methacrylate) 94.1% 94.5% 55 °C
Thermoplastic polyurethane (TPU) / Poly(butyl methacrylate-co-isobutyl methacrylate) Poly(butyl methacrylate-co-isobutyl methacrylate) 98.68% 98.91% Not specified

Analytical and Characterization Techniques in Polymer Research

Spectroscopic Analysis of IBMA Polymers

Spectroscopic techniques are fundamental in identifying and characterizing the chemical structure of poly(isobutyl methacrylate) (PiBMA).

FTIR spectroscopy is a powerful tool for confirming the polymerization of IBMA and identifying key functional groups within the polymer structure. The FTIR spectrum of PiBMA displays characteristic absorption bands that correspond to specific vibrational modes of its chemical bonds.

Key FTIR spectral features for PiBMA include:

A strong absorption peak for the carbonyl group (C=O) of the ester, typically observed around 1725-1730 cm⁻¹. impactfactor.org

Stretching vibrations for C-H bonds in the aliphatic parts of the molecule, which appear in the range of 2800–2900 cm⁻¹. impactfactor.org

A prominent band corresponding to the C-O stretching vibration, found near 1148 cm⁻¹. impactfactor.org

The region between 950 cm⁻¹ and 1000 cm⁻¹ can be particularly useful for distinguishing between different methacrylate (B99206) polymers, with PiBMA showing a characteristic triplet in this area. culturalheritage.org

The presence and position of these peaks confirm the successful incorporation of the this compound monomer into the polymer chain.

Table 1: Characteristic FTIR Peaks for Poly(this compound)

Functional Group Wavenumber (cm⁻¹) Description
C=O (Ester) ~1725-1730 Carbonyl Stretching
C-H (Aliphatic) 2800-2900 Stretching Vibrations

NMR spectroscopy provides detailed information about the molecular structure and stereochemistry of PiBMA. Both proton (¹H) and carbon-13 (¹³C) NMR are employed for a thorough characterization.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of PiBMA shows distinct signals corresponding to the different types of protons in the repeating monomer unit. For instance, in a copolymer of myrcene (B1677589) and this compound, the following proton signals were identified:

Vinyl group protons of myrcene: 6.38-6.35 ppm and 6.31-5.56 ppm. impactfactor.org

Protons of the -OCH₂- group in the isobutyl ester: 3.95 ppm. impactfactor.org

Methine proton (-CH-) in the isobutyl group: 3.91 ppm. impactfactor.org

Methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the polymer backbone and side chain: 2.00 ppm, 1.71 ppm, 1.69 ppm, and 0.98-0.96 ppm. impactfactor.org

¹³C-NMR Spectroscopy: ¹³C-NMR is particularly sensitive to the stereochemistry of the polymer chain, allowing for the determination of its tacticity (the spatial arrangement of the side chains). The carbonyl carbon signal is especially useful for this purpose, as its chemical shift is influenced by the configuration of neighboring monomer units. icm.edu.pl

Studies on high molecular weight PiBMA have shown that it typically exhibits a predominantly syndiotactic structure, meaning the side chains are on alternating sides of the polymer backbone. dtic.mil The triad (B1167595) distribution, which describes the sequence of three consecutive monomer units, can also be determined from the ¹³C-NMR spectrum. dtic.mil For a copolymer of myrcene and this compound, the quaternary carbon of the myrcene unit was observed at 40.33 ppm, while the methylene carbons of the myrcene appeared around 37.85 ppm, and the methyl group carbons were found at 23.44 and 19.12 ppm. impactfactor.org

Table 2: Representative NMR Data for Poly(this compound) containing copolymers

Nucleus Chemical Shift (ppm) Assignment
¹H 3.95 -OCH₂- (isobutyl group)
¹H 0.98-0.96 -CH₃ (isobutyl group)
¹³C 40.33 Quaternary Carbon (Myrcene in copolymer)

Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the thermal stability, transitions, and degradation behavior of PiBMA.

DSC is a primary method for determining the glass transition temperature (Tg) of polymers. The Tg is a critical property that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For PiBMA, the Tg is typically observed as a step change in the heat flow curve. polymersource.ca The reported Tg for atactic PiBMA is around 326 K (53 °C). tandfonline.com Another source indicates a Tg of 54.70°C. polymersource.ca

DSC can also be used to study the kinetics of polymerization by measuring the heat evolved during the reaction. Furthermore, it can be used to investigate the miscibility of PiBMA in polymer blends by observing shifts in the Tg. iaea.org

Table 3: Glass Transition Temperatures (Tg) of Poly(this compound) and Related Polymers

Polymer Tg (°C)
Poly(this compound) 53 tandfonline.com, 54.70 polymersource.ca

TGA measures the change in mass of a material as a function of temperature, providing information about its thermal stability and decomposition profile. youtube.comyoutube.com When subjected to elevated temperatures, PiBMA degrades primarily through depolymerization, where the polymer chain breaks down into its constituent monomer units. researchgate.net

Studies have shown that the thermal stability of polymethacrylates is influenced by the structure of the ester group. PiBMA is generally less thermally stable than poly(methyl methacrylate) (PMMA). tandfonline.com The decomposition of PiBMA typically occurs in a single stage, with significant weight loss observed between 225 and 450 °C. researchgate.net The activation energy for the decomposition of PiBMA has been reported to be 67 kJ/mol. tandfonline.com

Table 4: Thermal Decomposition Data for Poly(this compound)

Parameter Value
Decomposition Temperature Range 225 - 450 °C researchgate.net

DMA is a technique used to study the viscoelastic properties of materials as a function of temperature, time, or frequency. wikipedia.org It provides information on the storage modulus (a measure of the elastic response), the loss modulus (a measure of the viscous response), and the tan delta (the ratio of the loss modulus to the storage modulus).

DMA is particularly useful for determining the Tg of polymers, which is often identified by the peak of the tan delta curve. mdpi.com This technique can also reveal secondary transitions, which are related to molecular motions within the polymer chains. wikipedia.org In the context of PiBMA, DMA can be used to characterize its damping properties and to understand how its mechanical behavior changes with temperature. google.com

Microscopic and Imaging Techniques

Microscopy and imaging are fundamental to understanding the surface topography and morphology of IBMA polymers. These techniques provide visual evidence of the polymer's structure at the micro and nanoscale.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to study the surface of materials at the atomic level. nih.gov It is particularly valuable for characterizing the morphology and nanomechanical properties of polymer surfaces. nih.govhplc.com In the context of IBMA-based polymers, AFM has been employed to observe the growth process of poly(this compound) (PiBMA) particles prepared by soap-free polymerization. oup.comwikipedia.org This analysis revealed that PiBMA particles can grow by the adhesion of smaller, newly generated particles onto their surfaces. oup.com

Furthermore, AFM has been instrumental in studying the interphase properties of nanocomposites containing PiBMA. For instance, in a study of poly(ethyl methacrylate)-poly(this compound) (PEMA-PiBMA) polymer nanocomposites with silica (B1680970) nanoparticles, AFM force methods were used to measure the nanomechanical properties of the interphase region. The results showed that the interphase around a 40-nm silica particle could extend to 55–70 nm and exhibited a gradient in its mechanical properties. AFM has also been used to confirm the successful patterning of PiBMA brushes created through electron beam lithography, achieving resolutions down to 50 nm lines. nih.gov

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique that provides high-resolution images of a material's surface topography. twi-global.com It is widely used to characterize the size, shape, and morphology of microscopic specimens. drugfuture.com In the analysis of IBMA-based materials, SEM is utilized to observe the surface morphology of polymer films and particles. redalyc.orguaic.ro For example, in the development of polymer blends, SEM can be used to observe phase separation, as seen in poly(vinylidene fluoride-co-hexafluoropropylene)/poly(this compound) [P(VDF-HFP)/P(iBMA)] blended films. aip.org The technique can also be employed to examine the fractured surfaces of IBMA-containing copolymers to understand failure mechanisms. uaic.ro

The process involves scanning a sample with a focused beam of electrons. twi-global.com The interaction of the electron beam with the sample produces various signals that are detected to form an image. drugfuture.com This allows for the detailed visualization of surface features, which is critical for understanding how processing conditions and composition affect the final structure of the polymer. redalyc.orgyoutube.com

Chromatographic Methods for Polymer Analysis

Chromatographic techniques are essential for separating and analyzing the components of a polymer sample, particularly for determining the distribution of molecular weights, which significantly influences the material's properties.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. wikipedia.org This technique separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. wikipedia.org In GPC, a polymer solution is passed through a column packed with porous gel; larger molecules elute first because they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later. wikipedia.org

For poly(this compound) (PiBMA), GPC is used to analyze the molecular weight and molecular weight distribution of the polymer. hplc.comtandfonline.comshodex.com This information is critical as it directly impacts the mechanical and thermal properties of the polymer. For instance, studies on the thermal decomposition of PiBMA have utilized GPC to analyze the molecular weight distributions of the polymer before and after decomposition. tandfonline.com GPC has also been employed in the analysis of star-shaped polymers containing PiBMA arms, confirming high coupling efficiencies and monomodal molecular weight distributions. elsevierpure.com The development of new GPC columns, such as the Shodex GPC HK-404L, has enabled ultra-rapid analysis of polymers like PiBMA, significantly reducing analysis time while maintaining accuracy. chromatographyonline.comshodexhplc.com

The following table summarizes a GPC analysis comparing a conventional column with an ultra-rapid analysis column for poly(this compound):

Column TypeAnalysis TimeEluent ConsumptionMolecular Weight Results
Conventional GPC Column (KF-805L) ~12 minutesStandardComparable to rapid analysis
Ultra-Rapid GPC Column (HK-404L) < 2 minutesReduced to ~1/6thComparable to conventional analysis
Table 1: Comparison of GPC columns for Poly(this compound) analysis. shodexhplc.com

Mechanical and Rheological Characterization of IBMA-Based Polymers

Understanding the mechanical and rheological behavior of IBMA-based polymers is crucial for their application in various fields. These properties dictate how the material will perform under stress and deformation.

Evaluation of Mechanical Properties (e.g., Tensile Strength, Flexibility, Hardness, Elasticity)

The mechanical properties of poly(this compound) (PiBMA) and its copolymers are key determinants of their suitability for specific applications. These properties include tensile strength, flexibility, hardness, and elasticity.

Tensile Strength and Flexibility: PiBMA itself has been found to have poor mechanical properties, limiting its use as a standalone material in applications like denture bases. nih.gov However, this compound is a useful comonomer. nih.gov For instance, when copolymerized with methyl methacrylate (MMA), it can enhance flexibility. ontosight.ai Blending PiBMA with other polymers, such as poly(vinylidene fluoride-co-hexafluoropropylene) (P(VDF-HFP)), can lead to a significant increase in elongation and an enhanced Young's modulus. aip.org In one study, the addition of 2% this compound to an injection-molded polymethyl methacrylate (PMMA) resin resulted in the maximum transverse strength. nih.govnih.gov However, increasing the concentration of IBMA can lead to a decrease in flexural strength due to the steric hindrance of its bulky side group. nih.gov

Hardness: The hardness of IBMA-based polymers can be influenced by their composition and processing. For example, a coating of poly(this compound)-poly(vinyl toluene) was found to have its hardness increased after a plating operation. google.com Conversely, adding this compound as a copolymer to acrylic resin has been shown to decrease surface hardness. scispace.com

Elasticity: The elasticity of polymers containing IBMA can be tailored by adjusting the copolymer composition. ontosight.ai The incorporation of IBMA can affect the elastic modulus of the resulting polymer. For example, studies on PMMA copolymers showed that the elastic modulus decreased as the concentration of this compound increased. nih.gov

The following table presents data on the flexural strength of PMMA resins modified with different concentrations of this compound (IBMA) using an injection-molded method.

MaterialFlexural Strength (MPa)
PMMA Control 95.34 ± 7.12
PMMA + 2% IBMA 102.51 ± 8.93
PMMA + 3% IBMA 98.17 ± 6.45
PMMA + 5% IBMA 91.22 ± 5.78
Table 2: Flexural strength of injection-molded PMMA modified with IBMA. Data adapted from a study on acrylic resin copolymers. nih.gov

Rheological Studies of Polymer Melts and Solutions

The rheological behavior of this compound polymers, specifically poly(this compound) (PiBMA), is a critical area of research, as it governs the material's processability and performance in various applications, from coatings to polymer additives. The study of its melt and solution rheology provides fundamental insights into its molecular dynamics, structure-property relationships, and interactions with other materials.

Melt Rheology

The flow behavior of molten PiBMA is crucial for processing techniques like extrusion and injection molding. A key parameter for characterizing melt processability is the Melt Flow Index (MFI) or Melt Flow Rate (MFR), which measures the ease of flow of a molten polymer. specialchem.com Generally, a higher MFI indicates lower viscosity and is often preferred for injection molding, while a lower MFI suggests higher melt strength, which is advantageous for extrusion processes. specialchem.com The MFI is inversely related to the polymer's viscosity and molecular weight. specialchem.com

In blends, PiBMA can significantly alter the rheological properties of the host polymer. Research has shown that the addition of low molecular weight PiBMA to polypropylene (B1209903) (PP) can enhance the force required to stretch the molten PP under non-isothermal conditions without increasing its shear viscosity. aip.org This phenomenon is attributed to the rapid solidification (glassification) of deformed PiBMA droplets upon cooling after extrusion, which then act as rigid fibers within the molten PP matrix. aip.org

The viscoelastic properties of PiBMA melts, such as the storage modulus (G') and loss modulus (G''), are also influenced by additives. Studies on nanocomposites where polyhedral oligomeric silsesquioxanes (POSS) are incorporated into a PiBMA-based matrix have shown that the viscoelastic properties depend on factors like crosslink density and POSS content. For instance, in poly(this compound-co-butanediol dimethacrylate-co-methacryl POSS) nanocomposites, the dynamic storage modulus (E') in the rubbery region was found to be highest for a composition with 1 wt% butanediol (B1596017) dimethacrylate (BDMA) and 10 wt% methacryl-POSS. researchgate.net

Solution Rheology

The behavior of PiBMA in solution is fundamental to its use in coatings, adhesives, and as a viscosity modifier for lubricants. The viscosity of PiBMA solutions is dependent on the solvent, polymer concentration, and molecular weight. acs.orgacademiaromana-is.ro

Copolymers of this compound exhibit complex solution behaviors. For example, random copolymers of this compound and (tert-butylamino)ethyl methacrylate are used as lubricant additives due to their ability to influence fluid viscosity through intramolecular and intermolecular interactions, which can lead to aggregation. dtic.mil The addition of an ionomer to such a copolymer solution can further modify its rheological properties. acs.org

Viscoelasticity in Thin Films and Blends

The study of thin films provides insight into the effects of geometric confinement on polymer dynamics. For PiBMA films on a silica substrate, a fascinating phenomenon has been observed where the effective viscosity (ηeff) decreases as the film thickness is reduced, while the glass transition temperature (Tg) and in-plane diffusivity remain independent of thickness. acs.org This suggests a decoupling of mechanical properties from thermal and diffusion properties at the nanoscale. acs.orgnih.gov

The table below summarizes the findings on the effective viscosity of PiBMA films on silica as a function of film thickness.

In blends with poly(methyl methacrylate) (PMMA), the incorporation of isobutyl-POSS filler into an isobutyl-POSS-PMMA copolymer leads to a significant increase in viscosity at all loadings. researchgate.net This contrasts with blends where a non-tethered isobutyl-POSS is added to a PMMA homopolymer; at low loadings (≤ 5%), the well-dispersed POSS can decrease the zero-shear-rate viscosity. mit.edu

The table below presents data on the viscoelastic properties of blends of an isobutyl-POSS copolymer with isobutyl-POSS filler.

These studies collectively demonstrate that the rheological properties of this compound polymers can be finely tuned through copolymerization, blending, and the incorporation of nanofillers, enabling the design of materials with specific flow and viscoelastic characteristics for advanced applications.

Toxicological and Ecotoxicological Research

Mammalian Toxicity Studies

The toxicological profile of isobutyl methacrylate (B99206) has been evaluated through various studies on mammals, focusing on acute toxicity, local irritation, repeated dose toxicity, genotoxicity, developmental toxicity, and sensitization potential.

Acute Toxicity (Oral, Dermal, Inhalation)

Isobutyl methacrylate demonstrates low acute toxicity across oral, dermal, and inhalation routes of exposure. ecetoc.org

Oral: In rats, the median lethal dose (LD50) for oral administration of this compound has been reported to be greater than 2000 mg/kg of body weight. industrialchemicals.gov.au One study cited an oral LD50 in rats ranging from 6.4 to 12.8 g/kg, while another stated it was greater than 6.3 g/kg. cir-safety.org

Dermal: Similar to its structural analogue, n-butyl methacrylate, this compound is considered to have low acute dermal toxicity. industrialchemicals.gov.au For n-butyl methacrylate, the dermal LD50 in New Zealand White rabbits was determined to be greater than 2000 mg/kg bw. industrialchemicals.gov.au

Inhalation: The available data indicate a low acute inhalation toxicity for this compound. The median lethal concentration (LC50) in mice for this compound vapor is reported as 29.7 mg/L, which is approximately 5000 ppm. industrialchemicals.gov.au Inhalation of 3600 ppm for 6 hours caused no mortality in rats. nih.gov

Table 1: Acute Toxicity of this compound

Route of Exposure Species Test Guideline Results
Oral Rat Not Specified LD50 > 2000 mg/kg bw industrialchemicals.gov.au
Oral Rat Not Specified LD50 6.4 - 12.8 g/kg cir-safety.org
Dermal Rabbit OECD TG 402 (analogue data) LD50 > 2000 mg/kg bw industrialchemicals.gov.au
Inhalation Mouse Not Specified LC50 = 29.7 mg/L (~5000 ppm) industrialchemicals.gov.au
Inhalation Rat Not Specified No mortality at 3600 ppm for 6 hours nih.gov

Local Irritation (Skin, Eyes, Respiratory Tract)

This compound is recognized as an irritant to the skin, eyes, and respiratory system. ecetoc.orgnih.gov

Skin Irritation: this compound is considered to be irritating to the skin. ecetoc.orgindustrialchemicals.gov.au In a study on New Zealand White rabbits, the application of undiluted this compound under an occlusive patch for 2 hours resulted in mean irritation scores of 1.08 for erythema and 0.5 for edema over 24 and 72 hours. cir-safety.org Another study using New Zealand White rabbits showed that a 24-hour exposure produced slight erythema and slight edema. industrialchemicals.gov.au

Eye Irritation: The compound is mildly irritating to the eyes. nih.gov When instilled in the eyes of rabbits, a 0.1 M solution of this compound was found to be mildly irritating. nih.govresearchgate.net

Respiratory Tract Irritation: this compound is classified as irritating to the respiratory system. industrialchemicals.gov.au While specific data for this compound is limited, it is expected to have similar respiratory irritant effects as its isomer, n-butyl methacrylate, which has been observed to cause respiratory irritation in rats. ecetoc.org

Table 2: Local Irritation Studies of this compound

Area of Exposure Species Observations
Skin Rabbit Slight to mild erythema and edema. industrialchemicals.gov.aucir-safety.org
Eyes Rabbit Mildly irritating. nih.govresearchgate.net
Respiratory Tract Rat (analogue data) Irritation observed. ecetoc.org

Repeated Dose Toxicity

Limited specific data is available for the repeated dose toxicity of this compound. However, studies on its analogue, n-butyl methacrylate, provide some insights.

Oral: No specific repeated dose oral toxicity studies for this compound were found. However, based on data for n-butyl methacrylate, it is not considered to cause serious damage to health from repeated oral exposure. industrialchemicals.gov.au

Inhalation: No specific repeated dose inhalation toxicity studies for this compound were identified. For n-butyl methacrylate, a 28-day inhalation study in rats indicated that the primary effect was local irritation of the nasal passages, with no signs of systemic toxicity. ecetoc.org The mechanism for this local effect is believed to be the hydrolysis of the ester to methacrylic acid by tissue enzymes. industrialchemicals.gov.au

Genotoxicity and Mutagenicity Assessments

Based on the available data, this compound is not considered to be genotoxic. industrialchemicals.gov.au

In Vitro Studies: this compound has tested negative in several in vitro assays for genotoxicity. industrialchemicals.gov.au It was not mutagenic in a number of Ames tests with Salmonella typhimurium. ecetoc.orgscipoly.com

In Vivo Studies: In a mouse micronucleus assay, this compound was not found to be clastogenic. ecetoc.orgcir-safety.org

Table 3: Genotoxicity and Mutagenicity of this compound

Assay Type Test System Results
Gene Mutation (In Vitro) Salmonella typhimurium (Ames test) Negative ecetoc.orgscipoly.com
Chromosomal Aberration (In Vivo) Mouse Micronucleus Assay Negative ecetoc.orgcir-safety.org

Developmental Toxicity Studies

The available data suggest that this compound is not a developmental toxicant at doses that are not maternally toxic. europa.eu

In a study where pregnant Sprague-Dawley rats were administered this compound intraperitoneally, an increase in resorptions was observed at the highest dose group. industrialchemicals.gov.au However, this route of administration is not considered relevant for human exposure. industrialchemicals.gov.au In another study, no evidence of embryo or fetal toxicity or teratogenicity was found. oup.com Data from its analogue, n-butyl methacrylate, showed fetal toxicity, such as decreased fetal body weight, only at exposure levels that also caused maternal toxicity. nih.gov

Sensitization Potential

There is some conflicting evidence regarding the skin sensitization potential of this compound.

Animal Studies: In a guinea pig maximization test, this compound was not found to induce dermal sensitization. industrialchemicals.gov.au However, some adjuvant studies in guinea pigs have produced equivocal results, leading to the consideration that it may have weak skin sensitizing potential. industrialchemicals.gov.au

Human Studies: Human patch tests with this compound have yielded ambiguous results. industrialchemicals.gov.au While its analogue, n-butyl methacrylate, has confirmed weak skin sensitization potential in a very few cases, the inducing agent could have been another methacrylate ester. industrialchemicals.gov.au

Table 4: Sensitization Potential of this compound

Test Type Species Results
Guinea Pig Maximization Test Guinea Pig Negative industrialchemicals.gov.au
Adjuvant Studies Guinea Pig Equivocal, considered weak potential industrialchemicals.gov.au
Human Patch Test Human Ambiguous industrialchemicals.gov.au

Neurotoxicity and Immunotoxicity Investigations

While specific neurotoxicity studies on this compound (iBMA) are limited, research on its structural analog, isobutanol, provides some insight. A subchronic inhalation study on isobutanol in rats was conducted to assess potential functional neurotoxic effects. epa.gov This is relevant as iBMA is hydrolyzed in the body to isobutanol and methacrylic acid. dguv.deecetoc.orgnih.gov

Regarding immunotoxicity, iBMA has been evaluated for its potential to cause skin sensitization. In a guinea pig maximization test, this compound did not induce dermal sensitization. industrialchemicals.gov.au However, results from human patch tests have been ambiguous. industrialchemicals.gov.au Some sources classify iBMA as having moderate concern for allergies and immunotoxicity. ewg.org It is considered a weak skin sensitizer (B1316253). researchgate.net

Mechanisms of Toxicity and Biotransformation

The toxicity of this compound is linked to its metabolic breakdown and interaction with cellular components. ecetoc.orgipsonline.innih.govcore.ac.uk

Hydrolysis to Methacrylic Acid and Isobutanol

A primary metabolic pathway for this compound is hydrolysis, catalyzed by non-specific carboxylesterases found in various tissues, including the liver, blood, and upper respiratory tract. dguv.denih.gov This enzymatic cleavage breaks down iBMA into methacrylic acid and isobutanol. dguv.deecetoc.orgnih.gov This hydrolysis is rapid, with an estimated half-life of 11.6 minutes. industrialchemicals.gov.au The resulting methacrylic acid can enter the physiological lipid metabolism, while isobutanol can be oxidized and enter the citric acid cycle. dguv.de This rapid hydrolysis is a key factor in the systemic toxicity profile of iBMA. industrialchemicals.gov.au

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Exposure to this compound can lead to oxidative stress, characterized by an overproduction of reactive oxygen species (ROS). ipsonline.inresearchgate.net ROS are highly reactive molecules, such as superoxide (B77818) radicals, that can cause damage to cellular structures. mdpi.comwikipedia.org Studies have shown that the cytotoxicity of iBMA is associated with the generation of ROS. ipsonline.inresearchgate.net This increase in ROS can overwhelm the cell's antioxidant defense systems, leading to cellular damage. wikipedia.orgrjpbcs.com

Interaction with Cellular Antioxidant Enzymes (GPx, SOD, CAT)

To counteract the damaging effects of ROS, cells possess a suite of antioxidant enzymes, including glutathione (B108866) peroxidase (GPx), superoxide dismutase (SOD), and catalase (CAT). ulisboa.pt Research has demonstrated that exposure to this compound affects the activity of these crucial enzymes. In in vitro studies using human buccal mucosal fibroblasts, treatment with iBMA resulted in a dose-dependent decrease in the activities of GPx and SOD. researchgate.netnih.gov While CAT activity was not detectable in control cells, its activity was observed to fall in cells exposed to iBMA. researchgate.netnih.gov This reduction in the activity of antioxidant enzymes suggests their overutilization in an attempt to neutralize the excess ROS generated by iBMA exposure. researchgate.netrjpbcs.com

Effect of this compound (IBMA) on Antioxidant Enzyme Activity

EnzymeEffect of IBMA ExposureReference
Glutathione Peroxidase (GPx)Dose-dependent decrease in activity researchgate.netnih.gov
Superoxide Dismutase (SOD)Dose-dependent decrease in activity researchgate.netnih.gov
Catalase (CAT)Decrease in activity detected researchgate.netnih.gov

Environmental Fate and Ecotoxicity of this compound

The environmental impact of this compound is determined by its behavior and effects in various environmental compartments, including the atmosphere, water, and soil. Research into its environmental fate focuses on how it degrades, its potential to move through ecosystems, and its toxicity to organisms.

Atmospheric Fate and Degradation Pathways (Hydroxyl Radicals, Ozone)

Once released into the atmosphere, this compound exists predominantly in the vapor phase. europa.eu Its primary degradation pathways are reactions with photochemically-produced hydroxyl radicals (•OH) and ozone (O3). europa.eumpausa.org These reactions are significant in determining the persistence of the compound in the air.

The reaction with hydroxyl radicals is the main removal process in the troposphere. chemsafetypro.com The estimated atmospheric half-life for the reaction of vapor-phase this compound with hydroxyl radicals is approximately 5.6 to 17 hours. europa.euecetoc.org This relatively short half-life suggests that this compound is rapidly broken down in the atmosphere during the daytime. nih.gov The rate constant for this reaction is estimated to be 2.3 x 10⁻¹¹ cm³/molecule-sec at 25°C. europa.eu

Atmospheric Degradation of this compound

Degradation Pathway Reactant Estimated Half-Life Rate Constant (at 25°C)
Photo-oxidation Hydroxyl Radicals (•OH) 5.6 - 17 hours europa.euecetoc.org 2.3 x 10⁻¹¹ cm³/molecule-sec europa.eu

Aquatic and Terrestrial Fate

When released into water, this compound is expected to adsorb to suspended solids and sediment. europa.eu Its water solubility is low, and it is predicted to have moderate mobility in soil. nih.govfishersci.be Volatilization from water surfaces is considered an important fate process. europa.eu The estimated volatilization half-life from a model river is 5.6 hours, and from a model lake, it is 5.3 days. europa.euecetoc.org However, adsorption to sediment can slow this process. europa.eu Hydrolysis is not expected to be a significant degradation pathway in aquatic environments. europa.eu

In the terrestrial environment, the mobility of this compound is influenced by its adsorption to soil particles. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) for this compound has been reported in the range of 1480 to 3920, which indicates low to slight mobility in soil. nih.govchemicalbook.com One study noted that this compound was found to be strongly adsorbed in soil. ecetoc.org Due to its volatility, it is also expected to evaporate from dry soil surfaces. europa.eu

Biodegradation and Bioaccumulation

The potential for bioaccumulation in aquatic organisms is considered low. fishersci.bechemicalbook.com An estimated bioconcentration factor (BCF) of 27 has been calculated, which suggests that the substance is not likely to accumulate significantly in the food chain. europa.euchemicalbook.com A substance with a log Pow of 2.95, like this compound, is generally considered to have a low potential for bioaccumulation. fishersci.beknauf.de

Toxicity to Aquatic Organisms

This compound is classified as very toxic to aquatic life. nih.govchemicalbook.comscipoly.com Acute toxicity studies have been conducted on various aquatic organisms to determine its potential harm.

For fish, the 96-hour LC50 for rainbow trout (Oncorhynchus mykiss) is reported to be 20 mg/L. nih.govusequantum.comcovestro.com For aquatic invertebrates, the 48-hour EC50 for Daphnia magna (water flea) is greater than 29 mg/L, indicating the concentration at which 50% of the organisms are immobilized. nih.govusequantum.com

Toxicity to algae has also been evaluated. The 72-hour EC50 for Selenastrum capricornutum (now known as Pseudokirchneriella subcapitata), based on growth rate, is 44 mg/L. nih.govchemicalbook.com Another study reported a 96-hour EC50 for the same species as being equal to 0.29 mg/L, suggesting high toxicity under those test conditions. fishersci.befishersci.com

Acute Aquatic Toxicity of this compound

Organism Test Duration Endpoint Concentration (mg/L) Reference
Rainbow Trout (Oncorhynchus mykiss) 96 hours LC50 20 nih.govusequantum.comcovestro.com
Water Flea (Daphnia magna) 48 hours EC50 (immobilization) >29 nih.govusequantum.com
Green Algae (Selenastrum capricornutum) 72 hours EC50 (growth rate) 44 nih.govchemicalbook.com

Applications and Emerging Research Areas

Biomedical Applications

The biocompatibility and specific physicochemical properties of polymers containing isobutyl methacrylate (B99206) have led to their investigation and use in numerous medical and dental fields. maglobalresources.comontosight.ai Copolymers incorporating IBMA can be tailored to achieve a balance of flexibility, strength, and interaction with biological tissues. ontosight.ai

Isobutyl methacrylate is used as a comonomer in the fabrication of soft contact lens materials. atamanchemicals.comcir-safety.org It is often included in polymer formulations to modify the properties of the final lens. nih.gov For instance, while monomers like 2-hydroxyethyl methacrylate (HEMA) provide the fundamental hydrophilic nature of hydrogel lenses, the incorporation of hydrophobic monomers such as this compound helps to enhance mechanical strength and durability. entokey.com The balance between hydrophilic and hydrophobic components is critical for controlling the water content, oxygen permeability, and handling characteristics of the lens. ontosight.ainih.gov IBMA is listed as a potential component in various contact lens material patents and formulations. entokey.comgoogle.com

Polymers and copolymers of this compound are explored for their utility in drug delivery systems, where they can act as a carrier matrix for the controlled release of therapeutic agents. ontosight.aiontosight.ai The hydrophobic nature of IBMA can be leveraged to modulate the release of drugs, particularly in systems designed for sustained delivery. ontosight.ai

A notable area of research involves the use of IBMA in copolymer membranes for transdermal drug delivery. In one study, a novel copolymer membrane was synthesized from 2-hydroxy-3-phenoxypropylacrylate, 4-hydroxybutyl acrylate (B77674), and this compound. researchgate.net This membrane was designed to control the release of clonidine (B47849), a medication used to treat high blood pressure. The research found that the membrane successfully controlled the drug's release, achieving a near zero-order release profile, which is desirable for maintaining constant drug levels over time. researchgate.netnih.gov The study investigated how adjusting the ratios of the monomers and the thickness of the membrane impacted the drug permeation rates, demonstrating the tunability of the system. researchgate.net

Below is a table summarizing the effect of membrane thickness on the permeation rate of clonidine from the study.

Membrane Thickness (mm)Permeation Rate (µg/cm²/h)
0.1518.5
0.2014.2
0.2511.8
0.309.5
Data derived from a study on a new copolymer membrane for clonidine transdermal drug delivery. researchgate.net

In the field of tissue engineering, which aims to regenerate damaged tissues using porous, biocompatible constructs known as scaffolds, this compound is a candidate for polymer synthesis. metu.edu.trfrontiersin.org The role of a scaffold is to mimic the natural extracellular matrix, providing a temporary structure that supports cell attachment, growth, and differentiation. frontiersin.orgmdpi.com

Polymers based on acrylates, including IBMA, are investigated for these applications due to their tunable properties. ontosight.aigoogle.com Copolymers of this compound and hydroxypropyl methacrylate, for example, offer a balance of hydrophobic and hydrophilic properties, which can be beneficial for creating scaffolds that interact favorably with biological tissues. ontosight.ai The mechanical properties and degradation rate of such scaffolds can be adjusted by altering the polymer composition to suit the specific requirements of the tissue being engineered. frontiersin.org

This compound is a component in various dental materials, including denture reline resins, provisional crowns, and adhesives. maglobalresources.comatamanchemicals.comcir-safety.org Its inclusion in dental polymers can influence properties such as hardness, bond strength, and water sorption.

One significant application is in hard chairside reline resins, which are used to improve the fit of dentures. cir-safety.org Some autopolymerizing reline resins are based on this compound. koreamed.org Research has shown that a liquid monomer mixture containing 70% this compound, along with other methacrylates, is used in light-activated reline materials. cir-safety.org The choice of monomer can affect the bond strength between the reline material and the existing denture base. nih.gov

A study evaluated the effect of different surface treatments on the bond strength between a hard chairside reline resin and a heat-cured acrylic denture base. One of the treatments involved applying this compound monomer to the bonding surface. The results were compared against other treatments and a control group.

Surface TreatmentMean Bond Strength (MPa)
Intact Heat-Cured Resin50.33
Methyl Methacrylate Monomer38.65
Chloroform (B151607)36.57
This compound Monomer 29.13
Experimental Adhesive27.21
Acetone (B3395972)26.34
No Treatment (Control)22.09
Data adapted from a study on bonding strength between a hard chairside reline resin and a denture base material. nih.gov

The study found that while surface treatment with methyl methacrylate monomer or chloroform resulted in higher bond strengths, all treatments yielded lower strength than the intact resin. nih.gov Other studies have noted that this compound is a key component in numerous relining acrylic polymers. mdpi.com It is also used in materials for provisional crowns and bridges. nih.gov

The biocompatibility and resistance to body fluids of polymers containing this compound make them suitable for use in the production of various medical devices and implants. maglobalresources.comatamanchemicals.com Methacrylate-based hydrogels, which can be formulated with IBMA, are frequently used as implantable materials due to their rubber-like flexibility when hydrated, which helps minimize mechanical irritation to surrounding tissues. scielo.br The low surface tension of these materials can also reduce cell adhesion. scielo.br Poly(methyl methacrylate) (PMMA) is widely used in orthopedic surgery as bone cement, and related methacrylate monomers like IBMA are integral to the broader field of medical polymers. researchgate.netmdpi.com

Coatings and Adhesives

This compound is a key monomer in the production of acrylic resins for a wide range of coatings and adhesives. maglobalresources.comatamanchemicals.com Its branched structure and hydrophobic nature impart several desirable properties to the final polymer formulation. polysciences.comjamorin.com

In coatings, IBMA contributes to excellent weatherability, durability, and resistance to UV degradation and chemicals. maglobalresources.compolysciences.com This makes it suitable for industrial and protective coatings for metal, concrete, and plastic surfaces. maglobalresources.com The branched isobutyl group helps to reduce polymer brittleness and can improve the optical clarity of the coating. polysciences.com

In adhesives, particularly pressure-sensitive adhesives (PSAs), this compound is used to impart tackiness and enhance adhesion. maglobalresources.com It helps create strong, durable bonds in products like tapes and labels. maglobalresources.com Copolymers of butyl methacrylate and this compound are noted for their good adhesion properties and ability to form flexible films, making them valuable in both coating and adhesive applications. ontosight.ai

The table below summarizes the key properties that this compound contributes to coatings and adhesives.

PropertyBenefit in CoatingsBenefit in Adhesives
Durability/Weatherability Provides long-lasting protection against environmental factors. maglobalresources.comEnsures the stability of the adhesive bond over time.
Adhesion Promotes strong bonding to various substrates. maglobalresources.comA primary functional property for creating strong bonds. maglobalresources.comjamorin.com
UV Resistance Prevents degradation and yellowing from sun exposure. polysciences.comMaintains adhesive integrity in outdoor applications.
Chemical Resistance Protects surfaces from chemical damage. maglobalresources.comResists degradation from chemical exposure.
Hydrophobicity Imparts water resistance to the coating. jamorin.comUseful for applications requiring water resistance.
Flexibility Reduces brittleness of the polymer film. polysciences.comAllows for bonding of flexible substrates. ontosight.ai
Tackiness Not a primary function.Imparts the "stickiness" required for pressure-sensitive adhesives. maglobalresources.com
Information compiled from multiple sources. maglobalresources.comontosight.aipolysciences.comjamorin.com

Automotive, Industrial, and Architectural Coatings

In the coatings industry, IBMA is a key ingredient in formulations for automotive finishes, industrial maintenance, and architectural paints. htcorp.inforemost-chem.com Its presence in acrylic resins provides excellent weatherability, durability, and resistance to chemicals and corrosion. htcorp.inforemost-chem.commaglobalresources.com This makes it particularly suitable for protective coatings on metal, concrete, and plastic surfaces. maglobalresources.com For instance, IBMA-based coatings are used to protect automotive surfaces from abrasion and corrosion, contributing to the longevity and aesthetic appeal of vehicles. foremost-chem.com The demand for high-performance, environmentally friendly coatings with low volatile organic compound (VOC) content has further driven the use of IBMA in this sector. dataintelo.com

Table 1: Properties of IBMA-based Coatings

PropertyDescription
Weatherability Resists degradation from UV radiation, moisture, and temperature fluctuations. htcorp.inmaglobalresources.com
Durability Provides a tough, long-lasting finish that resists chipping and scratching. maglobalresources.comcamachem.com
Chemical Resistance Protects surfaces from damage by chemicals and corrosive agents. foremost-chem.commaglobalresources.com
Adhesion Promotes strong bonding to a variety of substrates, including metals and plastics. htcorp.inmaglobalresources.com
Gloss Contributes to a high-gloss, aesthetically pleasing finish. foremost-chem.com

Sealants

This compound is a crucial component in the formulation of sealants used in construction and industrial applications. maglobalresources.com Its incorporation into sealant formulations contributes to their adhesion and flexibility, allowing them to effectively fill gaps and joints while accommodating movement. maglobalresources.com

Pressure-Sensitive and Structural Adhesives

IBMA is widely used in the manufacturing of both pressure-sensitive adhesives (PSAs) and structural adhesives. maglobalresources.comatamanchemicals.com In PSAs, which are found in tapes and labels, IBMA imparts tackiness and adhesion. maglobalresources.com Research has shown that incorporating IBMA into emulsion polymerization products for PSAs can lead to an improved balance of peel strength and high shear adhesion failure temperature. google.com In structural adhesives, IBMA contributes to the creation of strong, durable bonds for various assembly processes. htcorp.in

Textile and Paper Coatings

The textile and paper industries utilize IBMA in various coating applications. maglobalresources.comatamanchemicals.com In textiles, it is used in finishing processes to impart desirable properties such as water repellency and wrinkle resistance. maglobalresources.com When applied as a coating, it forms a protective layer on the fabric's surface, enhancing its performance and durability. maglobalresources.com Similarly, in the paper industry, IBMA is used as a coating agent to improve the properties of paper products. atamanchemicals.comgpcchem.com

Wood Coatings

This compound is also found in coatings for wood surfaces. jamorin.com These coatings provide a protective layer that enhances the natural beauty of the wood while offering resistance to moisture, scratches, and wear. The use of IBMA in wood varnishes has been noted for its ability to provide a flexible and durable finish. conservation-wiki.com

Plastic and Polymer Modification

This compound plays a significant role as a comonomer in the modification of various plastics and polymers, enhancing their physical and mechanical properties. maglobalresources.comatamanchemicals.com

Acrylic Resins and Organic Glass Production

IBMA is a fundamental monomer in the production of acrylic resins. gantrade.comatamanchemicals.commade-in-china.com These resins are widely used in a multitude of applications, including paints, coatings, adhesives, and plastics. atamanchemicals.com The incorporation of IBMA into the polymer chain allows for the tailoring of properties such as impact resistance, flexibility, and adhesion. maglobalresources.com Furthermore, this compound can be used in the production of organic glass, a transparent plastic material. atamanchemicals.comjamorin.com

Polymeric Plasticizers for Harder Resins

This compound (IBMA) is utilized as a monomer in the creation of polymeric plasticizers. These plasticizers are incorporated into harder resin systems to modify their physical properties. atamanchemicals.comjamorin.com Unlike monomeric plasticizers, which can migrate out of a polymer matrix over time, polymeric plasticizers are integrated into the polymer structure, offering a more permanent solution. The incorporation of IBMA-based units into a polymer backbone introduces branched isobutyl side chains. These bulky groups disrupt the close packing of polymer chains, increasing intermolecular space. This leads to a reduction in the material's glass transition temperature (Tg), thereby increasing its flexibility and reducing brittleness. atamanchemicals.comscipoly.com

This plasticizing effect is particularly valuable in applications involving hard resins, such as certain acrylics and vinyls. maglobalresources.comctseurope.com For example, in dental applications, hard chairside reline resins are formulated with monomers like this compound to impart necessary flexibility. pocketdentistry.com The addition of IBMA helps to create a more pliable final product, which is crucial for patient comfort and the durability of the dental appliance. pocketdentistry.com Similarly, polymers of n-butyl methacrylate, a close chemical relative, are known to plasticize and improve the adhesion of harder butyl grades and nitrocellulose. ctseurope.com IBMA is also employed as a plasticizer in the production of common plastics like PVC, PET, and PMMA to improve their toughness and flexibility. maglobalresources.com

Impact Resistance and Processability Enhancement

The inclusion of this compound as a comonomer in polymer formulations is a key strategy for enhancing both impact resistance and processability. polysciences.compolysciences.com The branched isobutyl group in the IBMA monomer imparts flexibility to the polymer chain, which helps to dissipate energy from an impact, thereby improving the material's toughness and reducing its tendency to fracture. atamanchemicals.commaglobalresources.com This makes it a valuable impact modifier for various acrylic and methacrylate copolymers. polysciences.compolysciences.com

Polymers that incorporate IBMA, along with other monomers like tert-butyl styrene (B11656) and 2-ethylhexyl acrylate, are used as additives in plastic formulations to boost properties such as impact resistance. ontosight.ai Research has shown that IBMA's branched structure contributes to a reduction in polymer brittleness. polysciences.com

Beyond impact strength, IBMA also enhances the processability of plastic materials. maglobalresources.comspecialchem.com Its presence in a copolymer can lower the melt viscosity, making the material easier to mold and shape during manufacturing processes. This improvement in flow characteristics allows for more efficient production cycles and better final part quality. specialchem.com

Table 1: Properties Enhanced by this compound in Polymers

Property EnhancedMechanismResulting Benefit
Impact Resistance The branched isobutyl side chain adds flexibility, allowing the polymer to absorb and dissipate impact energy. atamanchemicals.commaglobalresources.comIncreased toughness and durability; reduced brittleness. polysciences.com
Processability Lowers the melt viscosity of the polymer. specialchem.comEasier and more efficient molding and shaping. maglobalresources.comspecialchem.com
Flexibility Increases intermolecular space and lowers the glass transition temperature (Tg). atamanchemicals.comscipoly.comReduced rigidity and improved pliability. maglobalresources.com
Optical Clarity The branched structure can lead to less polymer chain packing, reducing light scattering. polysciences.comImproved clarity in transparent plastic applications. polysciences.com

High-Performance Plastics

This compound is a critical component in the formulation of high-performance plastics used across demanding sectors such as the automotive, construction, and electronics industries. dataintelo.com Its incorporation into polymer structures imparts a range of desirable characteristics, including excellent durability, weather resistance, and adhesion. maglobalresources.comdataintelo.com

In the automotive industry, high-performance acrylic polymers containing IBMA are used in protective topcoats and finishes. atamanchemicals.com These coatings provide superior UV protection, maintain their gloss and color over long periods, and resist harsh environmental conditions. atamanchemicals.com The growing demand for lightweight and fuel-efficient vehicles is also driving the use of high-performance plastics where IBMA is a key ingredient. dataintelo.com

In construction, IBMA is used in advanced coatings, sealants, and plastics that enhance the durability, weatherability, and aesthetic quality of buildings and infrastructure. dataintelo.com Furthermore, the textile industry utilizes IBMA in coatings to improve the abrasion resistance, UV stability, and chemical resistance of fabrics, particularly for outdoor and industrial applications. dataintelo.com The unique properties conferred by the isobutyl side group—flexibility, impact resistance, and hydrophobicity—are essential for these high-performance materials that must withstand significant mechanical stress and environmental exposure. atamanchemicals.com

Other Industrial and Advanced Material Applications

Lubricating Oil Additives

Copolymers containing this compound are widely used as additives in lubricating oils to improve their performance characteristics. atamanchemicals.comjamorin.compenpet.comchemicalbook.comanxinchem.com.cn One of their primary functions is to act as a pour-point depressant (PPD). The pour point is the lowest temperature at which an oil will flow. As temperatures drop, wax crystals in mineral oils can agglomerate, hindering flow. Polyalkyl methacrylates, including those with isobutyl groups, interact with these wax crystals, modifying their size and shape and preventing them from forming a rigid network. This allows the oil to remain fluid at lower temperatures. google.com

A patent for a copolymer designed to lower the pour point of lubricating oil details a composition that includes repeating units derived from a (C₁-C₄)alkyl methacrylate monomer, with this compound being a specifically cited example. google.com These copolymers are valuable components in formulating multi-grade engine oils and hydraulic fluids, ensuring reliable equipment operation across a wide temperature range. google.comresearchgate.net Research on copolymers of n-butyl methacrylate (a related monomer) and α-olefins has shown they produce synthetic fluids with superior thermal and oxidative stability, good miscibility with base oils, and neutral elastomer behavior, highlighting the versatility of methacrylate-based polymers in lubricant formulations. researchgate.net

Table 2: Example Monomer Composition for a Lubricant Pour Point Depressant Copolymer

Monomer ComponentMole PercentFunction
(C₈-C₁₅)alkyl (meth)acrylate15% - 67%Core component for solubility and viscosity control.
(C₁₆-C₂₄)alkyl (meth)acrylate3% - 40%Anchors to wax crystals.
(C₁-C₄)alkyl (meth)acrylate (e.g., this compound)>30% - 65%Modifies crystal growth and improves low-temp flow.
Source: Data derived from a patent for a pour point depressant copolymer. google.com

Optical and Display Materials

Polymers and copolymers of this compound are valued in the production of optical and display materials due to the clarity and durability they impart. polysciences.comatamanchemicals.com The branched structure of the isobutyl group in poly(this compound) can reduce polymer chain packing, which in turn minimizes light scattering and improves the optical clarity of the final material. polysciences.com

These polymers are formulated into clear, weather-resistant materials suitable for various optical applications. polysciences.com Mitsubishi Chemical, for example, includes this compound resins in its portfolio of materials for displays, noting their solubility and compatibility with other resin types. mitsubishi-chemical.com The resulting polymers form hard, clear films that exhibit excellent gloss retention, a critical feature for display screens and protective optical coatings. atamanchemicals.com

Electronics Industry (e.g., Electron Microscopy Dehydration)

This compound sees use in the electronics industry for several purposes, including the fabrication of components like printed circuit boards and encapsulants. smolecule.com A notable and specific application is its use as a dehydrating agent for specimens in electron microscopy. atamanchemicals.comchemicalbook.commade-in-china.com

In transmission electron microscopy (TEM), biological or other wet samples must be completely dehydrated before being embedded in a resin for sectioning. Water is immiscible with most embedding resins and its presence would cause severe structural damage under the high vacuum of the microscope. The standard procedure involves replacing the water in the tissue with a dehydrating agent, which is then replaced by the embedding resin. psu.edu

Methacrylates, including n-butyl and this compound, have historically been used as both dehydrating and embedding agents. nih.govrupress.org The process involves passing the fixed tissue through graded concentrations of the methacrylate monomer to gradually remove water before the monomer is polymerized to form a solid block for sectioning. psu.eduemsdiasum.com This technique is crucial for preserving the fine ultrastructure of the specimen for high-resolution imaging. nih.govrupress.org

Water Repellents for Concrete

This compound (IBMA) is utilized in the formulation of acrylic resins that serve as water repellents for concrete surfaces. The polymerization of IBMA, often in conjunction with other monomers, on the concrete surface creates a protective barrier. atamanchemicals.commasonryandhardscapes.org This barrier functions as a film that limits the ingress of water and waterborne contaminants, thereby enhancing the durability and lifespan of the concrete structure. masonryandhardscapes.org

Acrylic-based sealers, including those formulated with IBMA, are a type of surface treatment repellent. masonryandhardscapes.org They work by forming a continuous film on the masonry surface, which can bridge very small cracks and voids. masonryandhardscapes.org This film not only repels water but also helps to prevent the penetration of dirt and soot, which can cause deep staining. masonryandhardscapes.org The effectiveness of these treatments is contingent on their ability to adhere to the concrete and resist the alkaline environment of fresh mortar. masonryandhardscapes.org

The performance of these water repellents can be influenced by the porosity and moisture content of the concrete at the time of application. aston.ac.uk While IBMA-based systems contribute to water repellency, the broader category of concrete protection includes other chemistries like silanes and siloxanes, which function as penetrating repellents rather than film-formers. masonryandhardscapes.orgncdot.gov However, acrylic resins derived from monomers such as this compound are a recognized option for creating a protective, water-repellent layer on concrete. atamanchemicals.commasonryandhardscapes.org

Printing Inks and Varnishes

This compound is a key monomer in the production of acrylic resins used extensively in the printing ink and varnish industry. researchgate.net These IBMA-based polymers offer a combination of properties that are highly desirable for various printing processes, including flexographic, gravure, and screen printing. researchgate.netrsc.org

Copolymers of this compound are specifically employed in the formulation of letterpress and gravure printing inks. researchgate.net For instance, acrylic resins based on iso-butyl methacrylate, such as Elvacite® 2045, are used in silk screen inks and varnishes. rsc.org The inclusion of IBMA in these formulations contributes to properties like good adhesion to substrates, pigment dispersion, flexibility, and toughness. researchgate.net

Inks for publication gravure printing can utilize thickeners based on copolymers of this compound and a hydrophilic monomer like methacrylic acid. google.com The solubility of IBMA homopolymers and copolymers in a range of solvents, including milder ones like petroleum distillates, makes them versatile for different ink formulations. researchgate.net

Sustainable and Circular Economy Considerations

Biodegradable and Bio-based IBMA Polymers

This compound is recognized as a readily biodegradable substance, with studies showing significant biodegradation over a 28-day period. lucitepartners.com This inherent biodegradability is an important consideration from an environmental perspective.

The development of bio-based this compound is an area of ongoing research, aiming to reduce reliance on petrochemical feedstocks. The synthesis of bio-based acrylates and methacrylates can be achieved by reacting a bio-based molecule containing a hydroxyl (-OH) or carboxylic acid (-COOH) group with an acrylic or methacrylic monomer. google.comgoogle.com For instance, bio-based isobutanol, derived from the dehydration of sugars, can serve as a precursor to produce bio-based isobutylene (B52900), a key building block for chemicals like methyl methacrylate. nih.gov This pathway suggests a feasible route towards producing this compound from renewable biomass sources. The use of bio-based raw materials, however, can introduce a wider range of impurities compared to conventional chemical synthesis, which may require additional purification steps. acs.org

Recycling and Upcycling of IBMA-containing Materials

The recycling and upcycling of materials containing poly(this compound) (PiBMA) are critical for a circular economy. Thermoplastic (meth)acrylic polymers, including those made from this compound, can be recycled through depolymerization. google.com This process breaks the polymer down into its constituent monomers, which can then be purified and repolymerized to create new products. google.com

Chemical recycling strategies are being explored for polymethacrylates, which are structurally similar to PiBMA. One such method involves the thermal or catalytic depolymerization of poly(methyl methacrylate) (PMMA), which reverts the polymer back to its monomer, methyl methacrylate (MMA). rsc.orgacs.org This monomer can then be repurposed. Similar principles can be applied to PiBMA. Research has demonstrated efficient, catalyst-free bulk depolymerization of PMMA copolymers, which could be a promising route for recycling polymethacrylate (B1205211) materials. nsf.gov

Upcycling, the process of converting waste materials into new materials of higher value, is also a key area of research. For PMMA, this includes processes like transesterification, where the methyl ester side chains are exchanged with other functional groups to create new polymers with different properties. nih.govnsf.gov Another innovative approach involves the direct hydrolysis of PMMA over zeolites to produce methacrylic acid, a valuable chemical feedstock. rsc.org These upcycling strategies developed for PMMA could potentially be adapted for PiBMA-containing materials, offering a pathway to transform plastic waste into valuable new products.

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Advancements

Isobutyl methacrylate (B99206) (IBMA) is a significant monomer utilized in the synthesis of a wide array of polymeric materials. Research has established its role in producing acrylic resins, plastics, coatings, adhesives, and materials for dental applications. atamanchemicals.comnjchm.comgantrade.comjamorin.comsmolecule.com A key advancement in the field is the use of IBMA in copolymerization. By combining it with other monomers, such as butyl methacrylate or styrene (B11656), researchers can precisely tailor the properties of the resulting polymer, including its flexibility, impact resistance, and hydrophobicity. ontosight.aiatamanchemicals.com This has led to its use in specialized applications like controlled-release drug carriers and biomaterials for tissue engineering. ontosight.ai

Significant findings have been made regarding the thermal behavior of poly(isobutyl methacrylate) (PiBMA). Studies have consistently shown that its primary thermal degradation pathway is depolymerization, where the polymer reverts to its monomer units. researchgate.netresearchgate.netbg.ac.rsgrafiati.com This behavior is comparable to that of poly(methyl methacrylate). Furthermore, advancements in polymer synthesis have enabled the creation of complex, well-defined polymer structures. Techniques like living anionic polymerization and atom transfer radical polymerization (ATRP) have been employed to synthesize advanced architectures such as star-shaped polymers and block copolymers containing PiBMA, which exhibit unique self-assembling properties. elsevierpure.comresearchgate.net

Identification of Research Gaps and Challenges

Despite the progress, several research gaps and challenges remain in the study of this compound. A primary issue is the lack of comprehensive toxicological data for IBMA itself. Crucial endpoints such as carcinogenicity, chronic toxicity, and reproductive toxicity have not been fully evaluated, and assessments often rely on data from analogue compounds like n-butyl methacrylate and methyl methacrylate. ecetoc.orgeuropa.eu This reliance on surrogate data introduces uncertainty into risk assessments.

In the realm of polymer synthesis, achieving precise control over the polymerization process to produce polymers with a specific molecular weight and a narrow distribution of chain lengths (low polydispersity) remains a challenge. cmu.edu The synthesis of advanced polymer architectures can be particularly complex, especially when combining monomers that require different polymerization mechanisms. ugent.be For instance, when IBMA is used in cosmetic products like nail enhancements, there is a need for more data on the rate and extent of polymerization to accurately determine the potential for skin exposure to unreacted monomer. cir-safety.org Another emerging challenge relates to the use of bio-based feedstocks for producing IBMA precursors; the effect of potential impurities from these sources on polymerization kinetics and the final properties of the polymer is not yet fully understood. acs.org

**8.3. Future Directions in this compound Research

Future research on this compound is poised to address the current gaps and expand its application into new frontiers. The following areas represent key future directions.

The development of more efficient and environmentally benign synthetic routes for both the IBMA monomer and its polymers is a major focus. While traditional synthesis involves the esterification of methacrylic acid with isobutanol, research is shifting towards cleaner catalytic processes. chemicalbook.comchemicalbook.com This includes the development of novel catalysts, such as Keggin-type heteropolycompounds, for producing methacrylic acid from alternative feedstocks like isobutane. sci-hub.se

In polymerization, Atom Transfer Radical Polymerization (ATRP) continues to be a powerful tool for creating well-defined polymers. A significant future direction is the development of more sustainable ATRP catalysts, particularly those based on abundant and less toxic metals like iron. cmu.edumdpi.com Furthermore, the exploration of organocatalysts, such as N-heterocyclic carbenes, for the polymerization of methacrylates offers a metal-free alternative. grafiati.com These advancements aim to create more controlled, efficient, and greener polymerization processes.

The unique properties of IBMA make it an excellent candidate for incorporation into advanced materials. Future research will likely focus on creating novel polymer architectures with tailored functionalities. Building on the synthesis of star-shaped polymers and block copolymers, researchers are exploring their self-assembly for applications in nanotechnology and materials science. elsevierpure.comresearchgate.net

There is growing interest in developing multi-material systems, such as those used in 4D printing, where methacrylate-based copolymer networks are used to create shape-memory polymers. researchgate.net The development of novel composites is another promising avenue. For example, copolymers of IBMA with bio-based monomers like β-myrcene are being investigated for creating semi-synthetic rubbers. researchgate.net These advanced materials could find use in high-performance coatings, adhesives, and sophisticated biomedical devices, including improved dental composites and drug delivery systems. atamanchemicals.comontosight.ai

A deeper fundamental understanding of the mechanisms governing the polymerization of IBMA and the degradation of PiBMA is crucial for optimizing its performance. While it is known that PiBMA primarily degrades via depolymerization, future studies will likely employ advanced analytical techniques to probe the kinetics and energetics of this process in greater detail under various conditions. researchgate.netbg.ac.rs

Understanding the intricate kinetics of controlled polymerization techniques like reverse ATRP is essential for refining these methods to achieve even greater control over polymer structure. cmu.edu Mechanistic insights gleaned from studies on related monomers, such as methyl methacrylate, using various catalytic systems will continue to inform the research on IBMA. acs.org Furthermore, investigating the fundamental physics of PiBMA, such as its self-diffusion characteristics in nanoconfined environments like thin films, will provide valuable data for its application in microelectronics and other nanoscale technologies. acs.org

A critical area for future research is the generation of a more complete and specific toxicological and ecotoxicological profile for this compound. Currently, IBMA is known to have low acute toxicity but can be an irritant to the skin and respiratory system. industrialchemicals.gov.auscipoly.com Its potential as a skin sensitizer (B1316253) remains equivocal. industrialchemicals.gov.au In the environment, it is considered toxic to aquatic life. scipoly.com

The most significant gap is the lack of long-term toxicity data. ecetoc.org Future studies must focus on conducting comprehensive assessments of the carcinogenic, mutagenic, and reproductive toxicity of IBMA to move beyond the reliance on data from similar chemicals. This will allow for a more accurate and refined risk assessment for human health and the environment. Such data is particularly important given its use in consumer and medical products, ensuring its safe application. atamanchemicals.comcir-safety.org

Future Directions in this compound Research

Exploration of New High-Value Applications

The versatility of this compound (IBMA) as a monomer has established its role in numerous industries, from coatings and adhesives to plastics and textiles. atamanchemicals.comjamorin.com However, ongoing research is focused on leveraging its unique properties for a new generation of high-value applications. The exploration is driven by the need for advanced materials with tailored functionalities, improved performance, and sustainability. Future research perspectives are centered on sophisticated polymer architectures and novel composites that unlock the full potential of IBMA beyond its traditional uses. Key areas of investigation include advanced biomedical devices, innovative optical and electronic components, and high-performance specialty polymers.

Biomedical and Pharmaceutical Sectors

A significant frontier for IBMA is in the biomedical field, where its biocompatibility and the tunable hydrophobic/hydrophilic balance of its copolymers are highly advantageous. ontosight.ai Research is actively exploring its use in:

Drug Delivery Systems: Copolymers of this compound, such as with butyl methacrylate, are being investigated as carriers for the controlled release of therapeutic agents. ontosight.ai The ability to tailor the polymer matrix by adjusting the comonomer ratio allows for precise control over drug release kinetics, offering the potential for sustained and targeted therapies. ontosight.ainih.gov

Tissue Engineering: The biocompatibility of IBMA-based polymers makes them suitable candidates for creating scaffolds that support cell growth and tissue regeneration. ontosight.aiontosight.ai Copolymers with hydroxypropyl methacrylate, for instance, offer a balance of properties conducive to interaction with biological tissues. ontosight.ai

Ophthalmic Applications: Poly(this compound) and its copolymers are being explored for use in contact lenses and other ophthalmic devices due to their excellent optical clarity, flexibility, and biocompatibility. ontosight.aipolysciences.com

Advanced Optical and Electronic Materials

The inherent optical properties of poly(this compound), such as high clarity and resistance to UV degradation, make it a valuable component for next-generation optical and electronic devices. polysciences.comcymitquimica.com

Optical Polymers: Research is focused on developing IBMA-based copolymers for specialty lenses, optical fibers, and display materials that require exceptional transparency and long-term stability against weathering. polysciences.compricepedia.it Its contribution to clear, weather-resistant formulations is a key driver in this area. polysciences.com

Electronic Components: In the electronics industry, there is a growing demand for high-performance adhesives, sealants, and coatings that can protect sensitive components. dataintelo.com IBMA is being investigated for formulations that offer superior bonding, durability, and resistance to environmental stressors, which is critical for the reliability of modern electronic devices. dataintelo.com

High-Performance and Specialty Polymers

The synthesis of novel polymer architectures containing IBMA is a burgeoning field of research, aiming to create materials with precisely controlled properties.

Star-Shaped Polymers: Anionic polymerization techniques have been used to create star-shaped polymers with poly(this compound) arms. elsevierpure.com These complex architectures can exhibit unique solution and bulk properties compared to their linear counterparts. Research has shown that these star polymers can be designed to be hydrolytically degradable under specific conditions, opening up applications in areas like temporary coatings or controlled-degradation materials. elsevierpure.com

Nanocomposites: The incorporation of inorganic nanoparticles into a poly(this compound) matrix is another promising route to high-value materials. For example, nanocomposites of poly(this compound-co-butanediol dimethacrylate) with methacryl polyhedral oligomeric silsesquioxane (POSS) have been synthesized. researchgate.net These hybrid materials can exhibit significantly improved thermal and mechanical properties compared to the neat polymer. researchgate.net

The table below summarizes some of the research findings in these exploratory areas.

Application AreaPolymer SystemKey Research Findings
Biomedical Poly(butyl methacrylate-co-isobutyl methacrylate)Demonstrated potential as a carrier for controlled drug release and as a biomaterial for tissue engineering due to its biocompatibility. ontosight.ai
Biomedical This compound, hydroxypropyl methacrylate polymerExhibits a balance of hydrophilic and hydrophobic properties, making it suitable for contact lenses and drug delivery systems. ontosight.ai
Advanced Materials Star-shaped poly(this compound)Synthesis via arm-first living anionic polymerization allows for high molecular weight and controlled degradation under acidic conditions. elsevierpure.com
Nanocomposites Poly(this compound-co-butanediol dimethacrylate-co-methacryl POSS)Incorporation of POSS cages improves the thermal and mechanical properties of the resulting polymer. researchgate.net
Optical Materials Poly(this compound)Valued for its combination of excellent optical clarity, UV resistance, and good mechanical properties for transparent materials. cymitquimica.com

The continued exploration of these and other novel applications promises to elevate this compound from a commodity monomer to a key building block in the development of sophisticated, high-value materials for the future.

Q & A

Q. What are the standard methods for synthesizing isobutyl methacrylate, and how do reaction conditions influence yield?

Q. How is this compound characterized spectroscopically, and what are the critical spectral markers?

Common characterization methods include:

  • FTIR : Peaks at 1720 cm⁻¹ (C=O stretch), 1637 cm⁻¹ (C=C stretch), and 1160 cm⁻¹ (C-O ester linkage) .
  • ¹H NMR : Signals at δ 6.1 and 5.5 ppm (methacrylate vinyl protons), δ 4.0 ppm (ester -OCH₂-), and δ 1.9 ppm (methyl groups) .
  • GC-MS : Molecular ion peak at m/z 142 (C₈H₁₄O₂⁺) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound is a flammable liquid with acute toxicity (LD₅₀: 5,400 mg/kg in rats). Key protocols include:

  • Use of fume hoods to limit inhalation exposure (TLV-TWA: 50 ppm).
  • PPE: Nitrile gloves, chemical-resistant goggles, and flame-retardant lab coats.
  • Storage in airtight containers away from peroxides or radical initiators to prevent unintended polymerization .

Advanced Research Questions

Q. How can kinetic modeling improve the scalability of this compound polymerization?

Free-radical polymerization kinetics can be modeled using the Mayo-Lewis equation to predict monomer conversion and molecular weight distribution. Parameters like chain-transfer constants (Cₛ) and initiator efficiency (f) must be experimentally determined via time-resolved NMR or dilatometry. For example, benzoyl peroxide (BPO) as an initiator at 70°C exhibits f ≈ 0.6, while AIBN shows f ≈ 0.8 under similar conditions .

Q. What strategies resolve contradictions in spectroscopic data for this compound copolymers?

Discrepancies in NMR or FTIR spectra often arise from comonomer sequence distribution or branching. To address this:

  • Use DOSY NMR to differentiate copolymer chains by diffusion coefficients.
  • Apply two-dimensional IR correlation spectroscopy to decouple overlapping vibrational modes (e.g., ester vs. carbonyl groups) . Example workflow:
  • Synthesize copolymer with controlled feed ratios.
  • Cross-validate spectra with computational models (e.g., DFT simulations).
  • Adjust synthetic conditions (e.g., initiator concentration) to minimize heterogeneity.

Q. How do steric effects influence the reactivity of this compound in photopolymerization?

The bulky isobutyl group reduces polymerization rates compared to methyl or ethyl methacrylates due to steric hindrance at the propagating chain end. Quantitatively, the propagation rate constant (kₚ) for this compound is ~120 L/mol·s under UV initiation, versus ~220 L/mol·s for methyl methacrylate. This can be mitigated using high-intensity light sources (>300 mW/cm²) or co-initiators like ethyl 4-dimethylaminobenzoate (EDAB) .

Q. What computational methods predict the thermodynamic properties of this compound-based polymers?

Molecular dynamics (MD) simulations using force fields (e.g., COMPASS III) can calculate glass transition temperatures (T_g) and solubility parameters. For example, MD predicts T_g ≈ 60°C for poly(this compound), aligning with experimental DSC data (±5°C). COSMO-RS models are also effective for predicting solubility in organic solvents (e.g., δ ≈ 18.5 MPa¹/² in toluene) .

Methodological Guidance

Q. How to design experiments assessing the environmental impact of this compound degradation?

  • Photodegradation studies : Expose polymer films to UV-B radiation (280–315 nm) and monitor mass loss via TGA.
  • Hydrolysis assays : Immerse samples in buffered solutions (pH 4–10) at 50°C; quantify methacrylic acid release via HPLC .
  • Ecotoxicology : Use Daphnia magna bioassays to evaluate acute toxicity (EC₅₀) of degradation byproducts .

Q. What statistical approaches are optimal for analyzing polymerization data with high variability?

Multivariate analysis (e.g., PCA or PLS regression) can identify dominant factors (e.g., initiator type, temperature) affecting molecular weight dispersity (Đ). For non-normal distributions, use non-parametric tests (e.g., Kruskal-Wallis) to compare Đ across experimental groups .

Literature and Data Management

Q. Which databases are most reliable for accessing peer-reviewed studies on this compound?

Prioritize:

  • SciFinder : For reaction pathways and property data (e.g., CAS 97-86-9).
  • Web of Science : To track citation networks of seminal papers (e.g., polymerization kinetics studies).
  • Reaxys : For synthetic protocols and spectral libraries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.